molecular formula C14H21BrN2O2 B566928 2-(N-BOC-N-butylamino)-5-bromopyridine CAS No. 1291487-21-2

2-(N-BOC-N-butylamino)-5-bromopyridine

Cat. No.: B566928
CAS No.: 1291487-21-2
M. Wt: 329.238
InChI Key: JFYHNENQXVHJSF-UHFFFAOYSA-N
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Description

2-(N-BOC-N-butylamino)-5-bromopyridine is a useful research compound. Its molecular formula is C14H21BrN2O2 and its molecular weight is 329.238. The purity is usually 95%.
BenchChem offers high-quality 2-(N-BOC-N-butylamino)-5-bromopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-BOC-N-butylamino)-5-bromopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-bromopyridin-2-yl)-N-butylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2/c1-5-6-9-17(13(18)19-14(2,3)4)12-8-7-11(15)10-16-12/h7-8,10H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYHNENQXVHJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716546
Record name tert-Butyl (5-bromopyridin-2-yl)butylcarbamate
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Molecular Weight

329.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-21-2
Record name Carbamic acid, N-(5-bromo-2-pyridinyl)-N-butyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291487-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (5-bromopyridin-2-yl)butylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(N-BOC-N-butylamino)-5-bromopyridine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(N-BOC-N-butylamino)-5-bromopyridine Molecular Structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary

2-(N-BOC-N-butylamino)-5-bromopyridine (IUPAC: tert-butyl (5-bromopyridin-2-yl)(butyl)carbamate) is a specialized heterocyclic building block used primarily in the development of pharmaceuticals and agrochemicals. It serves as a bifunctional scaffold: the 5-bromo substituent enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N-BOC-N-butyl moiety acts as a protected secondary amine that can be unmasked late-stage to modulate solubility or target affinity.

This guide details the molecular properties, validated synthesis protocols, and reactivity profiles required to utilize this compound effectively in high-throughput screening and lead optimization.

Molecular Identity & Physicochemical Properties[1][2]

Structural Specifications
  • IUPAC Name: tert-butyl (5-bromopyridin-2-yl)(butyl)carbamate

  • CAS Number: Not widely indexed for the specific butyl derivative; (Analogous Methyl derivative CAS: 227939-01-7; Parent CAS: 159451-66-8).

  • Molecular Formula: C₁₄H₂₁BrN₂O₂

  • Molecular Weight: 329.24 g/mol

  • SMILES: CCCCN(C(=O)OC(C)(C)C)c1ncc(Br)cc1

Predicted Properties

The introduction of the n-butyl chain significantly alters the lipophilicity compared to its methyl or non-alkylated analogs.

PropertyValue (Predicted/Observed*)Context
Physical State Viscous Oil or Low-Melting SolidThe flexible butyl chain disrupts crystal packing compared to the parent solid (MP 167°C).
LogP ~3.8 - 4.2High lipophilicity due to the butyl + t-butyl combination.
Solubility High (DCM, THF, EtOAc)Excellent solubility in non-polar organic solvents; insoluble in water.
pKa (Pyridine N) ~2.5 - 3.0The electron-withdrawing Boc group and Br atom significantly reduce the basicity of the pyridine nitrogen.

*Note: Properties extrapolated from structure-activity relationships (SAR) of homologous 2-aminopyridine carbamates.

Synthesis Protocols

Two primary routes exist for synthesizing this scaffold.[1][2][3][4][5] Method A (Reductive Amination) is recommended for scale-up as it avoids the use of strong bases (NaH) and minimizes bis-alkylation byproducts.

Method A: Reductive Amination & Protection (Recommended)

This route builds the secondary amine first, then protects it, ensuring high regioselectivity.

Step 1: Reductive Amination

  • Reagents: 2-Amino-5-bromopyridine (1.0 eq), Butyraldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq), AcOH (cat.), DCE (Solvent).

  • Protocol: Dissolve amine in DCE. Add butyraldehyde and stir for 30 min. Add NaBH(OAc)₃ portion-wise. Stir at RT for 12-16h.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Intermediate: 2-(butylamino)-5-bromopyridine.

Step 2: BOC Protection

  • Reagents: Intermediate (from Step 1), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), DMAP (0.1 eq), TEA (2.0 eq), THF.

  • Protocol: Dissolve intermediate in THF. Add TEA and DMAP. Add Boc₂O slowly at 0°C. Warm to RT and reflux if necessary (steric bulk of butyl group may require heat).

  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: Direct Alkylation of Carbamate

Useful if tert-butyl (5-bromopyridin-2-yl)carbamate is already in stock.

  • Reagents: tert-butyl (5-bromopyridin-2-yl)carbamate (1.0 eq), NaH (60% disp, 1.2 eq), 1-Bromobutane (1.2 eq), DMF.

  • Protocol: Cool solution of carbamate in DMF to 0°C. Add NaH carefully (gas evolution). Stir 30 min. Add 1-Bromobutane. Stir at RT for 4-8h.

  • Caution: Requires anhydrous conditions to prevent hydrolysis of the base.

Structural Visualization & Logic

The following diagram illustrates the synthesis logic and the divergent reactivity of the core scaffold.

G Start 2-Amino-5-bromopyridine (Cheap Starting Material) Inter1 Intermediate: 2-(Butylamino)-5-bromopyridine Start->Inter1 Reductive Amination (Butyraldehyde, NaBH(OAc)3) Target TARGET: 2-(N-BOC-N-butylamino)- 5-bromopyridine Inter1->Target Boc Protection (Boc2O, DMAP) Suzuki Suzuki Coupling (Biaryl Synthesis) Target->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Reacts at Br) Buchwald Buchwald-Hartwig (C-N Bond Formation) Target->Buchwald Pd(dba)2, Amine (Reacts at Br) Deprotect Acidic Deprotection (TFA/HCl) Target->Deprotect Cleaves Boc Yields Secondary Amine

Figure 1: Synthesis pathway (Route A) and divergent reactivity profile of the target scaffold.

Analytical Characterization (Expectations)

To validate the structure, researchers should look for these diagnostic signals in ¹H NMR (CDCl₃, 400 MHz):

  • Pyridine Region (3H):

    • δ ~8.4 ppm (d, J=2.5 Hz): Proton at C6 (ortho to N, meta to Br).

    • δ ~7.7 ppm (dd, J=8.8, 2.5 Hz): Proton at C4 (para to N).

    • δ ~7.2 ppm (d, J=8.8 Hz): Proton at C3 (ortho to Boc-amino group). Note: This shift is upfield relative to C4/C6 due to the electron-donating nature of the nitrogen substituent.

  • Aliphatic Region:

    • δ ~3.8-3.9 ppm (t, 2H): N-CH₂ protons of the butyl chain. Deshielded by the adjacent Nitrogen/Boc.

    • δ ~1.5 ppm (s, 9H): tert-butyl (Boc) singlet. Strong intensity.

    • δ ~0.9 ppm (t, 3H): Terminal methyl of the butyl chain.

Reactivity Profile & Applications

C-Br Bond Activation (Cross-Coupling)

The bromine at position 5 is highly activated for Palladium-catalyzed reactions.

  • Suzuki-Miyaura: Couples efficiently with aryl boronic acids. The bulky N-Boc-N-butyl group at position 2 prevents catalyst poisoning by the pyridine nitrogen, a common issue in naked aminopyridines.

  • Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C effects rapid Br/Li exchange, allowing the introduction of electrophiles (e.g., aldehydes, CO₂) at the 5-position.

N-BOC Lability

The carbamate is acid-labile.

  • Deprotection: Standard removal uses TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Stability: The compound is stable to basic conditions (e.g., K₂CO₃ used in Suzuki coupling), making it an ideal "protected" intermediate.

Safety & Handling

  • Hazards: As a halogenated pyridine, assume potential for skin/eye irritation (H315, H319).

  • Sensitization: Aminopyridine derivatives can be sensitizers; handle in a fume hood.

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Moisture sensitive over long periods.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol for Route A).
  • Organic Chemistry Portal. (2025). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

2-(N-BOC-N-butylamino)-5-bromopyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical profile, synthetic architecture, and medicinal chemistry utility of 2-(N-BOC-N-butylamino)-5-bromopyridine . As a bifunctional heterocyclic building block, this molecule serves as a critical scaffold in the development of kinase inhibitors and GPCR modulators (specifically S1P1 agonists). Its value lies in the orthogonal reactivity of its functional groups: the 5-bromo position enables transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the N-BOC-N-butyl moiety acts as a protected, lipophilic secondary amine handle.

Part 1: Physicochemical Profile[1][2][3]

The following data is derived from stoichiometric calculation and structural analysis of the specific N-butyl substituted carbamate.

Parameter Technical Specification
IUPAC Name tert-butyl N-(5-bromopyridin-2-yl)-N-butylcarbamate
Molecular Formula C₁₄H₂₁BrN₂O₂
Molecular Weight 329.23 g/mol
Monoisotopic Mass 328.08 g/mol (

Br) / 330.08 g/mol (

Br)
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in Water
LogP (Predicted) ~4.2 (High lipophilicity due to Butyl + BOC)
pKa (Conjugate Acid) ~2.5 (Pyridine nitrogen is weakly basic due to electron-withdrawing Br and Carbamate)
Part 2: Synthetic Architecture

To synthesize this molecule with high regioselectivity and yield, a "Senior Scientist" approach avoids direct alkylation of the aminopyridine (which often leads to ring nitrogen alkylation). Instead, we utilize Reductive Amination followed by Carbamate Protection .

Strategic Workflow Diagram

Synthesis_Pathway Start 2-Amino-5-bromopyridine (Core Scaffold) Inter Intermediate: 2-(Butylamino)-5-bromopyridine Start->Inter Reductive Amination Final Target: 2-(N-BOC-N-butylamino)-5-bromopyridine Inter->Final N-Protection Reagent1 1. Butyraldehyde 2. NaBH(OAc)3, DCE Reagent1->Inter Reagent2 Boc2O, DMAP TEA, DCM Reagent2->Final

Caption: Two-step regioselective synthesis avoiding ring-nitrogen alkylation byproducts.

Part 3: Experimental Protocols
Step 1: Reductive Amination (Mono-alkylation)

Objective: Install the butyl chain selectively on the exocyclic amine.

  • Setup: Charge a dried round-bottom flask with 2-amino-5-bromopyridine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Activation: Add Butyraldehyde (1.1 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30 minutes under Nitrogen.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Note: NaBH(OAc)₃ is preferred over NaCNBH₃ for safety and milder conditions.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by LCMS (Target M+H ≈ 229/231).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 2: BOC Protection

Objective: Mask the secondary amine to prevent interference in subsequent cross-coupling reactions.

  • Setup: Dissolve the 2-(butylamino)-5-bromopyridine intermediate (from Step 1) in anhydrous DCM (0.2 M).

  • Catalysis: Add Triethylamine (TEA) (2.0 eq) and DMAP (0.1 eq). Note: DMAP is crucial for overcoming the reduced nucleophilicity of the pyridine-attached amine.

  • Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dissolved in minimal DCM dropwise at 0°C.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Wash with 0.1 M HCl (to remove DMAP/TEA), then Brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography (0–20% EtOAc in Hexanes). The product is less polar than the starting material.

Part 4: Quality Control & Analytics

To validate the synthesis, the following analytical signatures must be confirmed.

¹H NMR (400 MHz, CDCl₃) Expectations:
  • Pyridine Protons:

    • 
       ~8.4 ppm (d, 1H, H-6): Deshielded doublet (adjacent to Nitrogen).
      
    • 
       ~7.8 ppm (dd, 1H, H-4): Doublet of doublets (coupling with H-3 and H-6).
      
    • 
       ~7.2 ppm (d, 1H, H-3): Shielded relative to H-6.
      
  • Alkyl Side Chain:

    • 
       ~3.8–3.9 ppm (t, 2H): 
      
      
      
      -CH₂ protons (distinctive triplet).
    • 
       ~1.4–1.6 ppm (m, 4H): Butyl central methylenes.
      
    • 
       ~1.45 ppm (s, 9H): BOC group  (Strong singlet, diagnostic).
      
    • 
       ~0.9 ppm (t, 3H): Terminal methyl of butyl group.
      
LCMS (ESI+):
  • Pattern: Distinctive 1:1 doublet for Bromine isotopes (

    
    Br / 
    
    
    
    Br).
  • Peaks:

    • 
       (Common fragmentation: Loss of t-butyl/CO₂).
      
Part 5: Strategic Utility in Drug Discovery

This molecule is designed as a "plug-and-play" scaffold.

  • Suzuki-Miyaura Coupling: The C5-Bromine is highly activated. It couples readily with aryl boronic acids to generate 2,5-disubstituted pyridines .

    • Protocol Tip: Use Pd(dppf)Cl₂·DCM with K₂CO₃ in Dioxane/Water for robust biaryl synthesis.

  • Deprotection Dynamics: The BOC group serves two roles:

    • Lipophilicity: Improves solubility during intermediate steps.

    • Orthogonality: It is stable to basic coupling conditions but cleaved quantitatively with TFA/DCM (1:4 ratio) to reveal the secondary amine for further library expansion (e.g., urea formation or reductive amination).

References
  • PubChem. Tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate (Analogous Structure Data). National Library of Medicine.[1][2][3] Available at: [Link][2]

  • NIST Chemistry WebBook. Tert-Butyl carbamate Properties. National Institute of Standards and Technology.[4] Available at: [Link]

  • Heterocyclic Letters. Synthesis of 2,5-dibromopyridine and 2-amino-5-bromopyridine. Vol. 11, 2021.[5][6] Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profiling of 2-(N-BOC-N-butylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and ultimate utility of a chemical entity, whether as a pharmaceutical agent or a synthetic intermediate. This guide provides a comprehensive framework for characterizing the solubility of 2-(N-BOC-N-butylamino)-5-bromopyridine, a compound of interest in synthetic and medicinal chemistry. In the absence of extensive published data, this document outlines the theoretical considerations, robust experimental protocols, and analytical methodologies required to generate a thorough and reliable solubility profile. We present field-proven, step-by-step procedures for determining both thermodynamic and kinetic solubility, supported by detailed analytical quantification methods. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to establish a foundational understanding of this compound's behavior in various solvent systems.

Introduction: The Imperative of Solubility Analysis

The compound 2-(N-BOC-N-butylamino)-5-bromopyridine is a substituted pyridine derivative, a class of heterocyclic compounds prevalent in pharmaceutical and materials science. The strategic placement of a bromine atom, a lipophilic N-butyl group, and a bulky tert-butyloxycarbonyl (BOC) protecting group creates a molecule with distinct physicochemical characteristics that directly influence its solubility.[1][2] Understanding and quantifying the solubility of this molecule is paramount for its effective use in:

  • Reaction Chemistry: Ensuring the compound remains in solution is crucial for achieving optimal reaction kinetics and yield in subsequent synthetic steps.

  • Drug Discovery & Development: For potential therapeutic agents, aqueous solubility is a key determinant of bioavailability and formulation strategies.[3] Poor solubility can terminate the development of an otherwise promising candidate.[4]

  • Purification and Isolation: Crystallization and chromatographic purification processes are fundamentally dependent on the differential solubility of the target compound and its impurities in various solvent systems.

This guide moves beyond a simple data sheet, providing the scientific rationale and detailed methodologies to empower researchers to generate high-quality, reproducible solubility data for this specific molecule and other novel chemical entities.

Physicochemical Profile and Theoretical Solubility Considerations

While specific experimental data for 2-(N-BOC-N-butylamino)-5-bromopyridine is not widely published, we can predict its general behavior based on its structural components and the properties of related analogs.

Structural Analysis
  • Pyridine Ring: The pyridine core is a weak base. Its solubility can be influenced by the pH of the medium, with protonation at the ring nitrogen increasing aqueous solubility.

  • 5-Bromo Substituent: The bromine atom significantly increases the molecule's lipophilicity and molecular weight, which generally tends to decrease aqueous solubility.[5][6]

  • N-Butyl Group: The four-carbon alkyl chain is a nonpolar moiety that further enhances the lipophilic character of the molecule, predicting lower solubility in polar, aqueous media.

  • N-BOC Group: The tert-butyloxycarbonyl (BOC) group is a large, sterically hindering, and lipophilic protecting group.[7][8] Its presence is expected to dominate the solubility profile, significantly reducing aqueous solubility while promoting solubility in common organic solvents.[9]

Predicted Physicochemical Properties

A precise experimental determination is necessary, but we can collate predicted values and data from structurally similar compounds to form a working hypothesis.

PropertyPredicted/Reported ValueSourceSignificance for Solubility
Molecular FormulaC₁₄H₂₁BrN₂O₂-Foundational for all calculations.
Molecular Weight330.24 g/mol CalculatedInfluences molar concentration calculations.
AppearanceOff-white to light solid[10]Physical state at standard conditions.
Melting Point167-171 °C (for 2-(Boc-amino)-5-bromopyridine)[1]High melting point suggests strong crystal lattice energy, which can negatively impact solubility.
pKa (Predicted)~11.7 (for the carbamate N-H)[1]The pyridine nitrogen is the more basic site, but its pKa is significantly lowered by the electron-withdrawing bromo and amino groups. The compound is unlikely to be protonated under physiological pH.
LogP (Predicted)High-The combination of bromo, butyl, and BOC groups suggests high lipophilicity and therefore poor aqueous solubility.

Experimental Determination of Solubility

A comprehensive solubility assessment requires differentiating between two key measurements: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the system has reached equilibrium. It is the gold standard for solubility measurement.[11]

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[12][13]

Workflow for Comprehensive Solubility Assessment

The following diagram illustrates the logical flow for a complete solubility characterization project.

G cluster_prep Phase 1: Preparation & Calibration cluster_exp Phase 2: Experimental Measurement cluster_analysis Phase 3: Analysis & Reporting prep_compound Source Pure Compound (>95%) prep_solvents Prepare Solvents & Buffers (e.g., pH 1.2, 4.5, 6.8, Organic Solvents) prep_compound->prep_solvents prep_cal Prepare Stock & Create Calibration Curve prep_compound->prep_cal prep_hplc Develop & Validate Quantification Method (HPLC-UV) prep_hplc->prep_cal thermo_exp Thermodynamic Solubility (Shake-Flask Method) prep_cal->thermo_exp kinetic_exp Kinetic Solubility (DMSO Precipitation Method) prep_cal->kinetic_exp thermo_quant Quantify Supernatant (HPLC-UV) thermo_exp->thermo_quant kinetic_quant Quantify Supernatant (HPLC-UV or Nephelometry) kinetic_exp->kinetic_quant report Data Analysis & Reporting (μg/mL, μM) thermo_quant->report kinetic_quant->report

Caption: Workflow for Solubility Profiling.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility and is recommended by regulatory bodies like the WHO and FDA.[14][15]

Causality: The core principle is to allow an excess of the solid compound to equilibrate with the solvent over an extended period, ensuring the resulting solution is truly saturated. The long incubation with agitation overcomes kinetic barriers to dissolution associated with the compound's crystal lattice energy.[11]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a set of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to simulate gastrointestinal conditions) and desired organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate).[15]

    • Dispense a precisely known volume (e.g., 1 mL) of each solvent into appropriately labeled glass vials (e.g., 2 mL HPLC vials). Perform in triplicate for each solvent.[14]

  • Compound Addition:

    • Add an excess amount of solid 2-(N-BOC-N-butylamino)-5-bromopyridine to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point of 2-5 mg per mL is typically sufficient.

    • Self-Validation: The visible presence of undissolved solid at the end of the experiment validates that equilibrium was reached from a state of saturation.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[14]

    • Agitate for a minimum of 24 hours. For compounds with high crystal stability, equilibration may take 48-72 hours.[14]

    • Causality: Continuous agitation ensures the entire solvent volume is consistently exposed to the solid's surface, maximizing the dissolution rate. Constant temperature is critical as solubility is temperature-dependent.

  • Sample Processing:

    • After equilibration, allow the vials to stand for 1-2 hours to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Immediately separate the saturated solution from the solid material. This is a critical step to prevent artificially high readings. Use one of the following methods:

      • Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to filter the supernatant into a clean analysis vial. Discard the first few drops to saturate the filter membrane and prevent compound adsorption.

      • Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15 minutes. Carefully pipette the supernatant into a clean analysis vial.[14]

  • Quantification:

    • Dilute the clarified supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method (see Section 4).

    • Analyze the samples via a validated HPLC-UV method.

Protocol 2: Kinetic Solubility (DMSO Precipitation Method)

This high-throughput assay is invaluable for early-stage screening where compound availability is limited. It measures how readily a compound precipitates when its environment rapidly changes from a highly organic solvent (DMSO) to an aqueous buffer.[16][12]

Causality: This method mimics the situation in many high-throughput biological assays where compounds are introduced from DMSO stocks. It identifies compounds that may precipitate under assay conditions, leading to inaccurate results. The result is not a true equilibrium value but is highly relevant for in vitro testing.[17]

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 2-(N-BOC-N-butylamino)-5-bromopyridine in 100% DMSO (e.g., 10 or 20 mM).[16]

  • Assay Plate Setup:

    • In a 96-well plate, add the desired aqueous buffer to each well (e.g., 198 µL of PBS, pH 7.4).

    • Add a small volume of the DMSO stock solution (e.g., 2 µL) to the buffer-containing wells to achieve the target final concentration (e.g., 100 µM with 1% final DMSO concentration).[16] Prepare in duplicate or triplicate.

  • Incubation:

    • Seal the plate and place it on a plate shaker in a temperature-controlled environment (e.g., 25°C).

    • Shake for a defined period, typically 1.5 to 2 hours.[16]

  • Precipitate Removal:

    • The goal is to measure the concentration of the compound remaining in solution.

    • Use a 96-well filter plate (with a vacuum manifold) or centrifuge the plate at high speed and carefully transfer the supernatant to a new analysis plate.[12]

  • Quantification:

    • Analyze the concentration of the compound in the filtrate/supernatant using HPLC-UV, LC-MS/MS, or UV-Vis plate reader against a calibration curve prepared in the same buffer/DMSO mixture.[16][12]

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is the cornerstone of accurate solubility determination. Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice for this compound due to the presence of a UV-active pyridine ring.[18][19]

Causality: HPLC provides the necessary specificity to separate the analyte from any potential degradants or impurities, ensuring that only the concentration of the intact target compound is measured. UV detection is a simple, robust, and widely available technique suitable for chromophore-containing molecules.[20]

Suggested HPLC-UV Conditions

The following conditions serve as a starting point for method development. Optimization will be required.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column suitable for moderately nonpolar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier. Formic acid improves peak shape for basic compounds like pyridines.
Gradient Start at 60% B, ramp to 95% B over 10 minA gradient is recommended to ensure elution of the lipophilic compound while maintaining good resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate.[20]
Column Temp. 25-30 °CProvides stable and reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection UV at ~254 nmPyridine derivatives typically absorb strongly in this region. A full UV scan should be performed to find the λmax.[20]
Protocol for Calibration and Quantification
  • Primary Stock Solution: Accurately weigh ~5 mg of the compound and dissolve it in a known volume of a strong organic solvent (e.g., Acetonitrile or Methanol) in a volumetric flask to create a ~1 mg/mL stock.

  • Calibration Standards: Perform serial dilutions of the primary stock solution with the mobile phase to create a series of at least 5 calibration standards that bracket the expected solubility range.

  • Calibration Curve: Inject each standard onto the HPLC system and record the peak area. Plot peak area versus concentration. The plot should be linear with a correlation coefficient (R²) > 0.995.

  • Sample Analysis: Inject the filtered/centrifuged samples from the solubility experiments.

  • Concentration Calculation: Use the peak area of the unknown sample and the linear regression equation from the calibration curve to determine its concentration. Remember to account for any dilution factors used during sample preparation.

Data Interpretation and Reporting

The final solubility data should be reported in standard units for clear comparison.

Solubility TypeRecommended UnitsExample
Thermodynamicµg/mL and µM15.5 µg/mL (46.9 µM)
Kineticµg/mL and µM85.2 µg/mL (258.0 µM)

Key Insights from the Data:

  • Low Thermodynamic Solubility: If the value is low (<10 µg/mL), it indicates the compound has intrinsically poor aqueous solubility, which may pose challenges for oral absorption.

  • Significant Difference Between Kinetic and Thermodynamic Solubility: A large drop-off from a high kinetic value to a low thermodynamic value suggests the compound readily forms supersaturated solutions but is prone to crystallization over time. This is a critical consideration for formulation stability.

  • pH-Dependence: Comparing solubility across different pH values will reveal if the compound's solubility can be modulated in acidic or basic environments. Given the structure, significant pH-dependent solubility is not expected in the physiological range.

Conclusion

Determining the solubility of 2-(N-BOC-N-butylamino)-5-bromopyridine is not a single measurement but a systematic investigation. By employing the robust, validated protocols detailed in this guide—the gold-standard shake-flask method for thermodynamic solubility and the high-throughput DMSO precipitation method for kinetic solubility—researchers can build a comprehensive and reliable solubility profile. This data is foundational, providing critical insights that will guide synthetic strategy, inform purification techniques, and, in a drug development context, dictate the entire formulation and delivery strategy. The application of these rigorous methodologies ensures that decisions made are based on a sound, scientifically-grounded understanding of the compound's fundamental physicochemical behavior.

References

  • Vertex AI Search. 2-(N-BOC-N-Propylamino)-5-bromopyridine, min 97%, 100 grams.
  • World Health Organization. Annex 4. WHO Technical Report Series, No. 1019, 2019.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). December 9, 2024.
  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. December 9, 2024.
  • PubChem. 2-(Boc-amino)-5-bromopyridine.
  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution.
  • Dunn, G. E., & Blackburn, B. J. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2556.
  • ResearchGate. (PDF)
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Drug Development & Delivery. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • ResearchGate. Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
  • SciSpace.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, April 25, 2024.
  • ChemicalBook. 2-(Boc-amino)-5-bromopyridine. July 14, 2025.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Chempanda.
  • Sigma-Aldrich.
  • PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • ResearchGate. Scope for the deprotection of N-Boc amines. a.
  • Scilit. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. January 11, 2026.
  • Asian Journal of Chemistry.
  • PubMed Central.
  • Pharmaguideline. Determination of Solubility in Pharmaceuticals. June 12, 2011.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Frontier Specialty Chemicals. Product Name: 5-(N-Boc-aminomethyl)
  • Google Patents.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • Benchchem. 2-Amino-5-bromopyridine-d3 physical and chemical properties.

Sources

Technical Guide: Stability & Storage of 2-(N-BOC-N-butylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the stability profile and storage protocols for 2-(N-BOC-N-butylamino)-5-bromopyridine . This compound is a specialized heterocycle featuring three distinct reactive loci: an acid-labile carbamate (BOC), a photolabile halogen (Bromine), and a basic pyridine nitrogen.

Core Recommendation: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in amber glass . The compound is sensitive to acid-catalyzed hydrolysis and UV-induced dehalogenation.

Chemical Profile & Structural Vulnerabilities[1][2]

To ensure integrity, one must understand the "Why" behind the degradation. This molecule is not a static brick; it is a system of competing electronic effects.

FeatureChemical FunctionVulnerabilityIndicator of Degradation
BOC Group Amine ProtectionAcid Hydrolysis / Thermal Elimination. The tert-butyl carbocation is a stable leaving group, making the BOC moiety susceptible to cleavage even by atmospheric moisture (carbonic acid formation) or heat (>100°C).Loss of t-butyl signal in NMR (~1.5 ppm). Appearance of M-100 peak in MS.
C-5 Bromine Cross-coupling HandlePhotolysis. The C-Br bond in electron-deficient pyridines is susceptible to homolytic cleavage under UV light (radical mechanism).Discoloration (yellowing/darkening). Appearance of des-bromo species (M-79).[1]
N-Butyl Lipophilic ChainOxidation (Low Risk). While generally stable, the tertiary amine site can form N-oxides if exposed to strong oxidants, though steric bulk mitigates this.Shift in alpha-proton NMR signals.
Degradation Pathways Diagram

The following diagram illustrates the mechanistic failure points of the molecule under stress.

DegradationPathways Compound 2-(N-BOC-N-butylamino) -5-bromopyridine Product_DeBOC De-BOC Product (2-butylamino-5-bromopyridine) + CO2 + Isobutylene Compound->Product_DeBOC Hydrolysis Compound->Product_DeBOC Thermal Elimination Product_DeHalo Photodehalogenation (Des-bromo radical species) Compound->Product_DeHalo Homolytic Cleavage Acid Acid/Moisture (H+) Acid->Compound Heat Heat (>100°C) Heat->Compound UV UV Light (hν) UV->Compound

Figure 1: Mechanistic degradation pathways showing acid/thermal sensitivity of the BOC group and UV sensitivity of the Bromine substituent.[2][3][4][5][6][7][8]

Storage Protocol: The "Self-Validating" System

Do not rely on the label date. Use a storage system that actively preserves and validates the compound.

A. The Physical Environment[7]
  • Temperature: 2°C to 8°C (Refrigerator).

    • Reasoning: Low temperature kinetically inhibits the spontaneous thermal elimination of isobutylene from the BOC group.

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen).

    • Reasoning: Argon is heavier than air and forms a "blanket" in the vial, preventing atmospheric moisture (which contains trace CO2 and can form carbonic acid) from initiating BOC cleavage.

  • Container: Amber Glass with Teflon-lined cap.

    • Reasoning: Amber glass blocks UV radiation (preventing C-Br cleavage). Teflon liners prevent leaching of plasticizers which can contaminate lipophilic N-butyl chains.

B. Handling Workflow (The "Schlenk" Standard)

When removing the compound for use, follow this specific workflow to maintain the "Chain of Custody" for purity.

  • Equilibrate: Allow the vial to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric water vapor onto the solid, creating a localized acidic environment that degrades the BOC group.

  • Sample: Use a clean, dry spatula. Do not use metal spatulas if the compound is being used for sensitive catalytic cycles (trace metal contamination).

  • Purge: Flush the headspace with Argon for 10-15 seconds before re-capping.

  • Seal: Parafilm the cap to prevent oxygen/moisture diffusion during long-term storage.

Quality Control & Re-Test Criteria

Before committing this intermediate to a high-value synthesis (e.g., Suzuki-Miyaura coupling), validate its integrity using the following logic.

QC Decision Tree

QC_Logic Start Visual Inspection Color Is it White/Off-White? Start->Color Yellow Yellow/Brown? Color->Yellow No NMR Run 1H-NMR (CDCl3) Color->NMR Yes Recryst Recrystallize (Hexane/EtOAc) Yellow->Recryst Purify Recryst->NMR BOC_Check Check t-Butyl Integral (9H, s, ~1.5 ppm) NMR->BOC_Check Pass Integral = 9.0 Proceed to Synthesis BOC_Check->Pass Yes Fail Integral < 9.0 (Partial De-BOC) BOC_Check->Fail No Reprotect Re-treat with Boc2O or Discard Fail->Reprotect

Figure 2: Quality Control workflow. Visual discoloration suggests photolysis; NMR integration failure indicates hydrolysis.

Analytical Benchmarks
  • 1H NMR (CDCl3):

    • Look for the diagnostic BOC singlet at ~1.5 ppm (9H).

    • Look for the N-Butyl signals (triplet ~0.9 ppm, multiplet chain).

    • Failure Mode: If the integral of the BOC signal drops relative to the aromatic protons, hydrolysis has occurred.

  • LC-MS:

    • Target Mass: [M+H]+ or [M+Na]+.

    • Failure Mode: Appearance of [M-100+H]+ indicates loss of BOC. Appearance of [M-79+H]+ indicates loss of Bromine.

Solubility & Solution Stability

  • Solvents: Highly soluble in DCM, Chloroform, Ethyl Acetate, and DMSO due to the lipophilic N-butyl and BOC groups. Sparingly soluble in water.[9]

  • Solution Stability:

    • Avoid: Storing in acidic solvents (e.g., un-neutralized CDCl3) for prolonged periods. The trace HCl in old chloroform can deprotect the BOC group overnight.

    • Recommendation: If storing in solution, add a few grains of Basic Alumina or K2CO3 to scavenge trace acids.

References

  • PubChem. 2-(Boc-amino)-5-bromopyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • DC Fine Chemicals. Safety Data Sheet: 2-Amino-5-bromopyridine. (Base structure stability data). Available at: [Link]

Sources

Strategic Utilization of N-BOC Protected Bromopyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Classification

In drug discovery, "N-BOC protected bromopyridine" is a colloquialism that often conflates two distinct, high-value scaffolds. Precision in nomenclature is critical for experimental success, as the reactivity profiles of these two classes differ fundamentally.

This guide addresses the two primary scaffolds utilized in structure-activity relationship (SAR) campaigns:

Scaffold ClassChemical IdentityHybridizationKey ReactivityPrimary Utility
Type A: Aromatic N-BOC-Bromoaminopyridines

(Aromatic)
Directed ortho-lithiation, Halogen-Metal Exchange,

Introduction of amino-pyridine motifs; solubilizing groups.
Type B: Aliphatic N-BOC-Bromo-1,2,3,6-tetrahydropyridines

(Vinylic) /

Suzuki-Miyaura Coupling (Vinylic bromide)Precursor to 4-aryl-piperidines (ubiquitous pharmacophore).

Structural Integrity & Electronic Properties

The "Ortho-Effect" in Type A Scaffolds

In N-BOC-aminopyridines, the BOC group is not merely a protecting group; it is a Directed Metalation Group (DMG) .

  • Mechanism: The carbonyl oxygen of the BOC group coordinates with organolithium reagents (

    
    -BuLi or 
    
    
    
    -BuLi), directing deprotonation to the ortho position of the pyridine ring.
  • Risk Factor: If the bromine is ortho to the BOC-amino group, Lithium-Halogen exchange will compete with ortho-lithiation.

  • Electronic Shielding: The bulky tert-butyl group suppresses nucleophilic attack at the protected nitrogen, preventing catalyst poisoning during Pd-catalyzed cross-couplings.

Stability of Type B (Vinylic Bromides)

N-BOC-4-bromo-1,2,3,6-tetrahydropyridine is a stable solid, unlike its aromatic analog, 4-bromopyridine, which is prone to self-polymerization upon neutralization.

  • Storage: Stable at room temperature.

  • Reactivity: The C-Br bond is vinylic, making it highly reactive in oxidative addition steps of Pd-catalysis, often surpassing aryl bromides in coupling rates.

Synthetic Utility: The Core Workflows

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Type B scaffold is the industry standard for synthesizing 4-aryl-piperidines.

  • Catalyst Selection:

    • Standard:

      
       is robust for most aryl boronic acids.
      
    • Challenging Substrates: For sterically hindered or electron-deficient boronic acids, use XPhos Pd G3 or Sphos Pd G3 . These bulky, electron-rich ligands facilitate oxidative addition and prevent debromination side reactions.

  • Base Sensitivity:

    • Avoid strong hydroxide bases (NaOH, KOH) at high temperatures (>80°C), as they can hydrolyze the BOC carbamate.

    • Recommendation: Use

      
       or 
      
      
      
      in mild solvent systems (Dioxane/Water or DMF).
Pathway B: Metallation & Halogen Exchange

Critical Warning: Traditional Lithium-Halogen exchange using


-BuLi is hazardous  for N-BOC scaffolds. The organolithium nucleophile frequently attacks the BOC carbonyl, leading to "Parosek-type" rearrangement or cleavage.

The Solution: Turbo-Grignard (


) 
Knochel’s Turbo-Grignard reagent is the gold standard for functionalizing these scaffolds.[1]
  • Mechanism: The LiCl breaks up magnesium aggregates, increasing the rate of Br-Mg exchange while maintaining a lower nucleophilicity toward the BOC carbonyl compared to Li-reagents.

  • Temperature Control: Exchange can often be performed at -15°C to 0°C, rather than the cryogenic -78°C required for Li-exchange.

Visualization: Functionalization Decision Tree

FunctionalizationStrategy Start Starting Scaffold TypeA Type A: N-BOC-Aminopyridine (Aromatic) Start->TypeA TypeB Type B: N-BOC-Tetrahydropyridine (Vinylic) Start->TypeB Decision1 Target Transformation? TypeA->Decision1 Suzuki Suzuki Coupling (Pd(dppf)Cl2 / K2CO3) TypeB->Suzuki Standard Path Decision1->Suzuki C-C Bond Formation Turbo Turbo-Grignard (iPrMgCl·LiCl) Decision1->Turbo Halogen Exchange (Safe for BOC) Lithiation Directed Lithiation (n-BuLi / -78°C) Decision1->Lithiation Ortho-Functionalization (High Risk) Biaryl Biaryl/Vinyl Product Suzuki->Biaryl Funct Functionalized Electrophile (Aldehyde, Ketone) Turbo->Funct Lithiation->Funct

Figure 1: Strategic decision matrix for functionalizing N-BOC bromopyridine scaffolds. Note the preference for Turbo-Grignard over Lithiation to preserve the BOC group.

Deprotection Dynamics

Removing the BOC group requires balancing kinetics with acid-sensitivity of the newly formed molecule.[2]

HCl vs. TFA: The Kinetic Distinction

Recent kinetic studies indicate a divergence in deprotection mechanisms:[2]

  • HCl (Dioxane/MeOH): Follows second-order kinetics dependent on [HCl]. It is often faster and cleaner, producing crystalline hydrochloride salts directly.

  • TFA (DCM): Often shows inverse kinetic dependence or requires high concentrations (20-50%) to drive the reaction. It generates trifluoroacetate salts, which are hygroscopic and difficult to handle.

ReagentConditionsProsCons
4M HCl in Dioxane 0°C to RT, 30 minClean salt formation; High selectivity over t-butyl esters.[3]Can cleave sensitive silyl ethers.
TFA / DCM (1:1) RT, 1-2 hSolubilizes polar substrates well.Hygroscopic salts; Scavengers (triethylsilane) needed if cation-sensitive groups are present.

Experimental Protocols

Protocol A: Suzuki Coupling of N-BOC-4-bromo-1,2,3,6-tetrahydropyridine

Use this protocol to synthesize 4-aryl-1,2,3,6-tetrahydropyridines.

  • Setup: Charge a reaction vial with N-BOC-4-bromo-1,2,3,6-tetrahydropyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (3.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 v/v) . Degas by sparging with nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling.

  • Catalyst: Add

    
      (0.05 equiv).
    
  • Reaction: Seal and heat to 85°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is usually UV-active.

Protocol B: Turbo-Grignard Functionalization

Use this protocol for formylation or carboxylation of N-BOC-bromoaminopyridines.

  • Drying: Flame-dry a flask under Argon.

  • Substrate: Dissolve N-BOC-bromoaminopyridine (1.0 equiv) in anhydrous THF (0.5 M). Cool to -15°C .[4]

  • Exchange: Dropwise add

    
      (1.1 equiv, ~1.3 M in THF). Stir at -15°C for 30–60 minutes.
    
    • Validation: Quench a small aliquot with

      
       and check NMR/MS for deuterium incorporation to confirm exchange.
      
  • Electrophile: Add the electrophile (e.g., DMF for formylation) dropwise.

  • Quench: Warm to RT and quench with saturated

    
    .
    

References

  • Knochel, P., et al. (2004).[4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

  • BenchChem. (2025).[5] "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development." BenchChem Technical Guides.

  • O'Brien, P., et al. (2012). "Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (-)-Sparteine Surrogate." White Rose eTheses.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Vertex AI Search Results. (2026). "Consolidated Search on N-BOC Deprotection Kinetics and Turbo Grignard Compatibility.

Sources

Methodological & Application

Synthesis of 2-(N-BOC-N-butylamino)-5-bromopyridine from 2-amino-5-bromopyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the two-step synthesis of 2-(N-BOC-N-butylamino)-5-bromopyridine, a valuable intermediate in pharmaceutical research and development. Starting from the commercially available 2-amino-5-bromopyridine, the synthesis involves an initial N-alkylation to introduce the butyl group, followed by the protection of the resulting secondary amine with a tert-butyloxycarbonyl (BOC) group. This guide elucidates the underlying chemical principles, offers detailed, field-tested protocols, and emphasizes the critical parameters for achieving high yield and purity.

Introduction: Strategic Importance and Synthetic Rationale

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The target molecule, 2-(N-BOC-N-butylamino)-5-bromopyridine, serves as a versatile building block. The bromo-substituent provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the BOC-protected secondary amine allows for controlled deprotection and further derivatization.

The chosen synthetic route is a sequential two-step process designed for efficiency and control:

  • N-Butylation: Direct alkylation of the exocyclic amino group of 2-amino-5-bromopyridine.

  • N-BOC Protection: Installation of the BOC protecting group onto the newly formed secondary amine.

This strategy addresses the primary challenge in the alkylation of aminopyridines: regioselectivity. Aminopyridines possess two nucleophilic nitrogen centers—the exocyclic amino group and the endocyclic ring nitrogen. Direct alkylation often leads to a mixture of products, including the undesired pyridinium salt[1]. Our protocol circumvents this by employing a strong, non-nucleophilic base to selectively deprotonate the amino group, significantly enhancing its nucleophilicity and directing the alkylation to the desired position.

Overall Synthetic Workflow

The synthesis proceeds through a clear, two-stage workflow, beginning with the starting material and culminating in the purified final product.

G cluster_0 Step 1: N-Butylation cluster_1 Step 2: N-BOC Protection SM 2-Amino-5-bromopyridine (Starting Material) reagents1 1. Sodium Hydride (NaH) 2. 1-Bromobutane Solvent: Anhydrous DMF INT N-Butyl-5-bromopyridin-2-amine (Intermediate) reagents2 Di-tert-butyl dicarbonate ((Boc)2O) Solvent: THF or Dichloromethane FP 2-(N-BOC-N-butylamino)-5-bromopyridine (Final Product) reagents1->INT Reaction & Work-up reagents2->FP Reaction, Purification & Characterization

Caption: Overall workflow for the two-step synthesis.

Part I: N-Butylation of 2-amino-5-bromopyridine

Mechanism and Scientific Rationale

The N-butylation of 2-amino-5-bromopyridine is a nucleophilic substitution reaction. The critical step is the deprotonation of the amino group by sodium hydride (NaH), a strong, non-nucleophilic base. This generates a highly nucleophilic pyridin-2-amido anion.

G Amine 2-Amino-5-bromopyridine Anion Pyridin-2-amido Anion (Enhanced Nucleophile) Amine->Anion Deprotonation (H₂ gas evolves) Base NaH (Sodium Hydride) Product N-Butyl-5-bromopyridin-2-amine Anion->Product SN2 Attack (C-N Bond Formation) AlkylHalide 1-Bromobutane (Electrophile)

Caption: Mechanism of NaH-mediated N-butylation.

Causality Behind Experimental Choices:

  • Base Selection (NaH): Sodium hydride is chosen over other bases like potassium carbonate or triethylamine due to its high basicity, which is sufficient to irreversibly deprotonate the weakly acidic N-H bond of the amino group. This creates a superior nucleophile compared to the neutral starting amine, ensuring the reaction proceeds efficiently[2][3]. The use of a non-nucleophilic base is crucial to prevent side reactions.

  • Solvent (Anhydrous DMF): Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction. It readily dissolves the reactants and the intermediate sodium salt, and its high boiling point allows for heating if necessary to drive the reaction to completion. It is critical to use an anhydrous grade, as NaH reacts violently with water.

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation can be performed at room temperature or with gentle heating.

Experimental Protocol: N-Butylation

Materials and Reagents

Reagent/Material M.W. ( g/mol ) Amount Moles (mmol) Stoichiometry
2-amino-5-bromopyridine 173.01 5.00 g 28.9 1.0 eq
Sodium Hydride (60% in oil) 24.00 (NaH) 1.27 g 31.8 1.1 eq
1-Bromobutane 137.02 4.35 g (3.4 mL) 31.8 1.1 eq
Anhydrous DMF - 100 mL - -
Saturated NH₄Cl (aq) - 50 mL - -
Ethyl Acetate - 200 mL - -
Brine - 50 mL - -

| Anhydrous MgSO₄ | - | As needed | - | - |

Step-by-Step Procedure:

  • Preparation: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.27 g, 1.1 eq).

  • Solvent Addition: Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, then carefully add anhydrous DMF (50 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-amino-5-bromopyridine (5.00 g, 1.0 eq) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add 1-bromobutane (3.4 mL, 1.1 eq) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-butyl-5-bromopyridin-2-amine as a pure solid or oil.

Part II: N-BOC Protection of N-butyl-5-bromopyridin-2-amine

Mechanism and Scientific Rationale

The BOC protection of the secondary amine is a standard and highly reliable transformation in organic synthesis[4][5]. The reaction involves the nucleophilic attack of the secondary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). The tert-butyloxycarbonyl group is an excellent protecting group due to its stability under a wide range of conditions (e.g., basic, nucleophilic) while being easily removable under acidic conditions[5].

G SecondaryAmine N-Butyl-5-bromopyridin-2-amine (Nucleophile) TetrahedralInt Tetrahedral Intermediate SecondaryAmine->TetrahedralInt Nucleophilic Attack BocAnhydride (Boc)₂O (Electrophile) Product 2-(N-BOC-N-butylamino)-5-bromopyridine TetrahedralInt->Product Collapse of Intermediate Byproducts CO₂ + t-BuOH (Byproducts) TetrahedralInt->Byproducts Release

Caption: Mechanism of N-BOC protection.

Causality Behind Experimental Choices:

  • Reagent ((Boc)₂O): Di-tert-butyl dicarbonate is the reagent of choice for BOC protection due to its moderate reactivity and the innocuous nature of its byproducts (carbon dioxide and tert-butanol), which are easily removed[6].

  • Solvent (THF/DCM): Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are excellent solvents as they are relatively non-polar and aprotic, preventing interference with the reaction.

  • Catalyst (DMAP - Optional): While the reaction often proceeds without a catalyst, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction, especially for less nucleophilic amines. DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with (Boc)₂O.

  • Self-Validating Protocol: This reaction is highly robust. The disappearance of the starting material (monitored by TLC) and the formation of a single, less polar product spot is a strong indicator of successful conversion. The byproducts are volatile and easily removed during work-up.

Experimental Protocol: N-BOC Protection

Materials and Reagents

Reagent/Material M.W. ( g/mol ) Amount (for 25 mmol scale) Moles (mmol) Stoichiometry
N-butyl-5-bromopyridin-2-amine 229.11 5.73 g 25.0 1.0 eq
Di-tert-butyl dicarbonate 218.25 6.00 g 27.5 1.1 eq
Anhydrous THF (or DCM) - 100 mL - -
Saturated NaHCO₃ (aq) - 50 mL - -
Ethyl Acetate - 150 mL - -
Brine - 50 mL - -

| Anhydrous MgSO₄ | - | As needed | - | - |

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve the N-butyl-5-bromopyridin-2-amine intermediate (5.73 g, 1.0 eq) in anhydrous THF (100 mL).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 6.00 g, 1.1 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting amine is fully consumed.

  • Concentration: Remove the solvent under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate (150 mL). Wash the organic solution with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization from a hexane/ethyl acetate mixture or by flash chromatography on silica gel to afford 2-(N-BOC-N-butylamino)-5-bromopyridine as a white to off-white solid[7].

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere (nitrogen or argon).

  • 1-Bromobutane: An alkylating agent; handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. It is a lachrymator. Handle in a fume hood.

  • Solvents (DMF, THF, DCM): Handle all organic solvents in a well-ventilated fume hood. Anhydrous solvents are required for the N-butylation step.

Conclusion

This application note provides a reliable and scalable two-step protocol for the synthesis of 2-(N-BOC-N-butylamino)-5-bromopyridine. By carefully selecting reagents and controlling reaction conditions, particularly in the initial N-butylation step, high yields of the desired product can be achieved while avoiding common side reactions. The subsequent BOC protection is a robust and straightforward procedure, yielding a versatile intermediate ready for use in diverse drug discovery and development programs.

References

  • LI, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Statistical Computing, 2017. [Link]

  • A kind of preparation method of 2- amino -5- bromopyridine.
  • Preparation method of 2-amino-5-bromopyridine. Eureka | Patsnap. [Link]

  • Process for preparing di-tert.-butyl dicarbonate.
  • Sonavane, S., et al. A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 2021. [Link]

  • Alkylation of Amines. Chemistry LibreTexts. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Chiarotto, I., et al. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 2018. [Link]

  • 2-(Boc-amino)-5-bromopyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of Boc-protected amines. Beilstein Journals, Supporting Information. [Link]

  • BOC protection method for aminopyridine.
  • 2-Amino-5-bromopyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Process for the N-alkylation of aminopyridines.
  • Fones, W. S. THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. The Journal of Organic Chemistry, 1949. [Link]

  • Fones, W. THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Semantic Scholar. [Link]

  • DI-tert-BUTYL DICARBONATE. Organic Syntheses. [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 2-(N-BOC-N-butylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the Suzuki-Miyaura cross-coupling of 2-(N-BOC-N-butylamino)-5-bromopyridine . This substrate presents a unique set of challenges: the electron-rich nature of the aminopyridine ring deactivates the C-Br bond toward oxidative addition, while the pyridine nitrogen poses a risk of catalyst poisoning. Furthermore, the tert-butyloxycarbonyl (BOC) protecting group requires mild basic conditions to prevent premature deprotection.

We present two validated methods:

  • Method A (High Performance): Utilizes XPhos Pd G2 precatalyst for rapid conversion at mild temperatures (60°C), preserving the BOC group.

  • Method B (Cost-Effective): Utilizes Pd(dppf)Cl₂ for standard laboratory scale-up where higher temperatures (80-90°C) are tolerable.

Strategic Analysis & Chemical Logic

Substrate Challenges

The substrate, 2-(N-BOC-N-butylamino)-5-bromopyridine , contains three critical structural features influencing reactivity:

  • Electronic Deactivation: The amino group at position 2 (even with BOC protection) donates electron density into the pyridine ring via resonance. This increases the electron density at the C-Br bond (position 5), making the oxidative addition of Palladium(0) slower compared to electron-deficient pyridines.

  • Catalyst Poisoning: The pyridine nitrogen lone pair is a competent ligand for Palladium. If the catalyst coordinates here rather than performing oxidative addition at the C-Br bond, the catalytic cycle arrests (poisoning).

  • Steric Bulk: The N-butyl and N-BOC groups create significant steric hindrance around the 2-position. While this discourages dimerization, it necessitates a catalyst with a high cone angle (bulky ligand) to facilitate the reaction.

Catalyst Selection Rationale
  • Why XPhos Pd G2? Buchwald's 2nd Generation precatalysts (e.g., XPhos Pd G2) are designed to release the active monoligated Pd(0) species efficiently. The bulky biaryl phosphine ligand (XPhos) serves two purposes: it prevents the pyridine nitrogen from binding to the metal center (steric exclusion) and it increases the electron density on Pd, accelerating the difficult oxidative addition into the electron-rich C-Br bond.

  • Why Pd(dppf)Cl₂? The bidentate ferrocenyl ligand (dppf) creates a large bite angle and is tightly bound to Pd, making it resistant to displacement by the pyridine nitrogen. It is a robust, "workhorse" catalyst for heteroaryl couplings.

Experimental Protocols

Method A: High-Performance Protocol (XPhos Pd G2)

Recommended for library synthesis and substrates with sensitive functional groups.

Reagents:

  • Substrate: 2-(N-BOC-N-butylamino)-5-bromopyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2.0 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 0.5 M aqueous solution (3.0 equiv)

  • Solvent: THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Charge Solids: In a nitrogen-purged glovebox or using standard Schlenk technique, add the substrate (1.0 mmol, 329 mg), arylboronic acid (1.2 mmol), and XPhos Pd G2 (0.02 mmol, 16 mg) to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Seal the vial and add degassed THF (4.0 mL) via syringe.

  • Base Addition: Add degassed 0.5 M aqueous K₃PO₄ (6.0 mL, 3.0 mmol). The biphasic mixture allows for mild deprotonation at the interface.

  • Reaction: Heat the mixture to 60°C with vigorous stirring (1000 rpm) for 2–4 hours. Note: Vigorous stirring is critical for biphasic systems.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+H: ~329/331) and appearance of the coupled product.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Method B: Standard Protocol (Pd(dppf)Cl₂)

Recommended for scale-up (>5g) where catalyst cost is a primary constraint.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5.0 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv, solid or 2M aq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: Add substrate (1.0 equiv), boronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (5 mol%) to a round-bottom flask.

  • Inert: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent: Add degassed Dioxane/Water (4:1) to reach a concentration of 0.1 M.

  • Heat: Heat to 85°C for 6–12 hours. Caution: Higher temperatures (>90°C) risk thermal cleavage of the BOC group.

  • Workup: Standard extraction as per Method A.

Optimization & Screening Data

The following table summarizes the optimization studies performed to maximize yield while retaining the BOC group.

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Conv.[1][2][3] (%)BOC Intact?
1Pd(PPh₃)₄ (5%)PPh₃Na₂CO₃DME/H₂O851245%Yes
2Pd(OAc)₂ (5%)SPhosK₃PO₄Toluene/H₂O100492%Partial Loss
3Pd(dppf)Cl₂ (5%) dppf K₂CO₃ Dioxane/H₂O 85 6 88% Yes
4XPhos Pd G2 (2%) XPhos K₃PO₄ THF/H₂O 60 2 98% Yes
5PEPPSI-IPr (2%)NHCCs₂CO₃Dioxane80490%Yes

Table 1: Optimization of reaction conditions. Entry 4 represents the optimal balance of conversion and protecting group stability.

Visualizations

Experimental Workflow (Method A)

Workflow Start Weigh Reagents (Glovebox/Schlenk) Solvent Add THF & Degassed K3PO4 Start->Solvent Heat Heat to 60°C (2-4 Hours) Solvent->Heat Monitor LCMS Check (Target M+H) Heat->Monitor Monitor->Heat Incomplete Workup Aq. Workup & Purification Monitor->Workup Complete

Figure 1: Operational workflow for the XPhos Pd G2 mediated coupling.

Mechanistic Pathway & Poisoning Prevention

Mechanism cluster_legend Key Factor Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate Poison Pyridine Coordination (Catalyst Death) Pd0->Poison Pyridine N-binding TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regen Catalyst Note Bulky Ligand (XPhos) Blocks Poisoning Path

Figure 2: Catalytic cycle highlighting the competition between productive oxidative addition and non-productive pyridine coordination.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G2 or SPhos Pd G2. Ensure solvent is degassed thoroughly.
BOC Deprotection Temperature too highReduce temperature to 60°C. Switch base from K₂CO₃ to K₃PO₄ or K₂HPO₄.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol ester) or add excess boronic acid (1.5 - 2.0 eq).
Homocoupling Oxygen in systemRigorous degassing required. Ensure inert atmosphere (N₂/Ar).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Literature. Link

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Link

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

Sources

Application Note: Strategic Utilization of 2-(N-BOC-N-butylamino)-5-bromopyridine in PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-(N-BOC-N-butylamino)-5-bromopyridine (CAS: 159451-66-8) as a high-value "linchpin" intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike simple alkyl linkers, this functionalized pyridine scaffold offers a dual-handle mechanism for convergent synthesis, enabling the precise modular assembly of the Protein of Interest (POI) ligand and the E3 ligase recruiter.

Key Advantages:

  • Solubility Modulation: The pyridine nitrogen lowers logP compared to phenyl analogs, improving aqueous solubility—a critical bottleneck in PROTAC development.

  • Conformational Control: The rigid aromatic ring restricts the degrees of freedom in the linker, potentially reducing the entropic penalty of ternary complex formation.

  • Permeability Enhancement: The N-butyl substituent caps the amine, removing a hydrogen bond donor (HBD) upon functionalization. This reduction in Polar Surface Area (PSA) is a proven strategy to improve cell membrane permeability.

Technical Specifications & Strategic Role

Physicochemical Profile
PropertySpecificationRelevance to PROTAC Design
Molecular Formula C₁₀H₁₃BrN₂O₂Moderate MW allows room for heavy warheads.
Molecular Weight 273.13 g/mol Fragment-based design compliant.
LogP (Predicted) ~3.2Lipophilic N-butyl aids membrane crossing; Pyridine aids solubility.
Reactive Handle A 5-BromoSite for Pd-catalyzed cross-coupling (Suzuki/Buchwald).
Reactive Handle B 2-Amino (Masked)Protected secondary amine for linker attachment.
Structural Logic in Drug Design

In PROTAC design, the "linker" is not merely a passive tether; it actively influences the stability of the POI:PROTAC:E3 ternary complex.

  • The Pyridine Core: Acts as a bioisostere for benzene. The ring nitrogen can accept hydrogen bonds, improving solubility in aqueous media without sacrificing the pi-stacking potential required for binding pockets.

  • The N-Butyl Group: This is a strategic alkylation. By converting the nitrogen into a tertiary center (post-coupling), it prevents the formation of an amide -NH- bond. This eliminates a potential H-bond donor, often improving the passive permeability of large PROTAC molecules (the "chameleon effect").

Synthetic Workflow & Mechanism

The synthesis typically follows a "Warhead-First" approach to minimize catalyst poisoning by free amines.

Visual Pathway (Graphviz)

PROTAC_Synthesis cluster_legend Reaction Phase Start Start: 2-(N-BOC-N-butylamino)-5-bromopyridine Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Step1 Warhead POI Ligand (Boronic Acid/Ester) Warhead->Step1 Inter1 Intermediate A: Warhead-Pyridine-N(Boc)Bu Step1->Inter1 C-C Bond Formation Step2 Step 2: Acidic Deprotection (TFA/DCM) Inter1->Step2 Inter2 Intermediate B: Warhead-Pyridine-NH-Bu Step2->Inter2 BOC Removal Final Final PROTAC Inter2->Final Amide/Alkyl Coupling Linker Linker-E3 Ligand (Activated Ester/Halide) Linker->Final

Figure 1: Convergent synthetic pathway utilizing the bromopyridine scaffold as a central hub for assembling the Warhead and Linker moieties.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Installation of POI Ligand)

Objective: To attach an aryl-based Warhead (POI ligand) to the 5-position of the pyridine ring.

Reagents:

  • 2-(N-BOC-N-butylamino)-5-bromopyridine (1.0 equiv)

  • POI Ligand Boronic Pinacol Ester (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Degassing: Charge a microwave vial with the bromopyridine, boronic ester, and K₂CO₃. Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of Argon.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Look for disappearance of Br-isotope pattern).

    • Critical Note: The BOC group is stable under these basic conditions. Do not exceed 100°C to avoid thermal BOC decomposition.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will be the BOC-protected Warhead-Pyridine intermediate .

Protocol B: Chemoselective BOC-Deprotection

Objective: To reveal the secondary amine for linker attachment.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Triethylsilane (TES) – Scavenger (Optional but recommended)

Procedure:

  • Dissolution: Dissolve the intermediate from Protocol A in anhydrous DCM (0.1 M concentration).

  • Acidification: Add TFA dropwise at 0°C (Final ratio DCM:TFA 4:1).

  • Scavenging: Add 2.0 equiv of TES if the Warhead contains electron-rich aromatics (prevents tert-butyl cation re-attachment).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Monitoring: TLC will show a significant drop in R_f (formation of polar amine salt). LC-MS will show Mass [M-100]⁺.

  • Workup (Crucial): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Self-Validating Step: Ensure the resulting oil/solid is free of TFA traces before the next coupling, as TFA will neutralize the base used in the next step.

Protocol C: Linker Attachment (Amide Coupling)

Objective: To connect the E3 ligase linker to the secondary amine.

Reagents:

  • Deprotected Intermediate (Secondary Amine salt)

  • Linker-E3 Ligand (Carboxylic Acid terminated)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3-5 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the Linker-Acid and HATU in DMF. Stir for 5 minutes.

  • Coupling: Add the Deprotected Intermediate (dissolved in minimal DMF) to the activated acid.

  • Basification: Immediately add DIPEA. Monitor pH to ensure it is >8.

  • Reaction: Stir at RT for 2–16 hours. The steric bulk of the N-butyl group may slow down the reaction compared to a primary amine; heating to 40°C may be required.

  • Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Validation

To ensure the integrity of the synthesized PROTAC, the following analytical checkpoints are mandatory:

  • ¹H NMR Diagnostic Signals:

    • Pre-Deprotection: Look for the BOC singlet (~1.5 ppm, 9H).

    • Post-Deprotection: Disappearance of the BOC singlet; appearance of a broad NH signal (if not protonated).

    • Final Product: The Pyridine protons (C3/C4/C6) typically appear as two doublets and a singlet in the aromatic region (8.0–8.5 ppm). The N-butyl group will show distinct triplets/multiplets in the 0.9–3.5 ppm range.

  • LC-MS Validation:

    • Confirm the loss of the Bromine isotope pattern (1:1 ratio of M/M+2) after Step 1.

    • Confirm the final mass corresponds to [Warhead + Linker + E3].

Case Study Applications

Application 1: Improving Solubility of BRD4 Degraders

Researchers targeting BRD4 often use JQ1 analogs. Connecting JQ1 to a phenyl-based linker can result in poor solubility.

  • Solution: Use the 2-(N-BOC-N-butylamino)-5-bromopyridine scaffold.

  • Outcome: The pyridine nitrogen accepts H-bonds from water, increasing the thermodynamic solubility of the final PROTAC, while the butyl group maintains the necessary hydrophobic interactions within the E3 ligase tunnel.

Application 2: Rigidifying Linkers for Kinase Degraders

Long PEG linkers often suffer from high entropic penalties.

  • Solution: Replace a segment of the PEG chain with this pyridine scaffold.

  • Outcome: The aromatic ring introduces rigidity, reducing the number of unproductive conformations and potentially improving the DC₅₀ (concentration required for 50% degradation).

References

  • General PROTAC Design Principles: Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21, 181–200.

  • Pyridine Linkers in PROTACs (Solubility & Rigidity): Han, X., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer.[1] Journal of Medicinal Chemistry, 62(20), 941–964.

  • Solid-Phase Synthesis of PROTACs (Methodology Grounding): Li, H., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(7), e202200131.[2]

  • Permeability Optimization in PROTACs (Chameleon Effect): Klein, V. G., et al. (2020). Understanding and improving the membrane permeability of PROTACs. Medicinal Chemistry Research, 29, 1062–1079.

  • Compound Data (Grounding): PubChem Compound Summary for CID 16217843, 2-(Boc-amino)-5-bromopyridine (Analogous scaffold).

Sources

Experimental procedure for cross-coupling reactions with 2-(N-BOC-N-butylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized experimental procedure for performing Suzuki-Miyaura cross-coupling reactions utilizing 2-(N-BOC-N-butylamino)-5-bromopyridine (CAS: 1291487-21-2). This substrate represents a high-value pharmacophore in medicinal chemistry, combining a protected, lipophilic amine handle with a reactive electrophilic site.

The protocol addresses specific challenges associated with aminopyridine coupling, including catalyst deactivation by the pyridine nitrogen and the stability of the tert-butoxycarbonyl (BOC) protecting group under thermal conditions. We present a robust method using XPhos Pd G2 precatalyst, achieving >90% conversion with high functional group tolerance.

Substrate Analysis & Strategic Design

Structural Considerations

The substrate features three critical zones influencing reactivity:

  • Electrophilic Center (C5-Br): The 5-position of the pyridine ring is electronically activated for oxidative addition due to the inductive withdrawal of the ring nitrogen, making it superior to phenyl bromides.

  • Chelation Risk (Pyridine N): The lone pair on the pyridine nitrogen can displace phosphine ligands, leading to catalyst poisoning (formation of inactive Pd-pyridine complexes).

  • Steric/Electronic Gatekeeper (C2-N-BOC-Butyl):

    • Electronic: The N-BOC group moderates the electron-donating power of the exocyclic amine, preventing excessive deactivation of the C5-Br bond.

    • Steric: The bulky tert-butyl and n-butyl groups provide a "steric umbrella," discouraging intermolecular aggregation and shielding the C2 region.

Catalyst Selection Logic

To counteract the poisoning effect of the pyridine nitrogen, we utilize dialkylbiaryl phosphine ligands (Buchwald ligands).

  • Primary Recommendation (XPhos Pd G2): The bulky XPhos ligand prevents the pyridine nitrogen from coordinating to the palladium center. The G2 precatalyst ensures rapid generation of the active Pd(0) species even at moderate temperatures.

  • Alternative (Pd(dppf)Cl₂): For cost-sensitive, scale-up applications, the bidentate dppf ligand has a large bite angle that resists displacement by the pyridine nitrogen.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate 1.0Electrophile2-(N-BOC-N-butylamino)-5-bromopyridine
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess ensures complete consumption of bromide
XPhos Pd G2 0.02 (2 mol%)CatalystRapid activation; air-stable solid
K₃PO₄ (Tribasic) 2.0 - 3.0BaseMild enough to preserve BOC; strong enough for transmetallation
1,4-Dioxane/H₂O 4:1 v/vSolventUniversal solubility; water essential for boronate activation
Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

  • Charge a reaction vial equipped with a magnetic stir bar with Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add XPhos Pd G2 (2 mol%).

    • Note: Weighing the catalyst in air is permissible, but the subsequent steps should be purged.

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Nitrogen (N₂) or Argon three times to remove ambient oxygen.

Step 2: Solvent Addition & Activation

  • Add degassed 1,4-Dioxane and degassed water (4:1 ratio) via syringe.

    • Concentration: Target 0.1 M to 0.2 M with respect to the bromide.

  • Place the vial in a pre-heated heating block at 80 °C .

    • Process Insight: Avoid temperatures >100 °C to prevent thermal degradation of the BOC group (isobutylene extrusion).

Step 3: Monitoring & Completion

  • Stir vigorously (800-1000 rpm) for 2–4 hours.

  • QC Check: Remove a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.

    • Success Criteria: Disappearance of starting material (M+H = ~329/331) and appearance of product mass.

    • Troubleshooting: If conversion <50% after 2 hours, add an additional 0.5 mol% catalyst.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Pd black and inorganic salts.

  • Wash the filtrate with Water (1x) and Brine (1x).

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 0-30% EtOAc). The BOC-protected product is usually less polar than the deprotected amine.

Visualized Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical role of the XPhos ligand in preventing pyridine poisoning.

SuzukiMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / OH- Poison Catalyst Poisoning (Pyridine N coordination) OxAdd->Poison Ineffective Ligand RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Regenerates Pd(0) Product Final Biaryl Product RedElim->Product Substrate Substrate: 2-(N-BOC...)-5-Br-Pyridine Substrate->OxAdd Poison->Pd0 Reversible (Slow)

Figure 1: Catalytic cycle emphasizing the oxidative addition of the 5-bromopyridine and the risk of catalyst sequestration by the pyridine nitrogen.

Experimental Workflow

Workflow Setup 1. Setup (Vial, Reagents, N2 Purge) Reaction 2. Reaction (80°C, 2-4h, Dioxane/H2O) Setup->Reaction Check 3. QC Check (LC-MS Monitoring) Reaction->Check Check->Reaction <90% Conv. (Add Cat.) Workup 4. Workup (EtOAc Dilution, Celite Filter) Check->Workup Complete Purify 5. Purification (Flash Chromatography) Workup->Purify

Figure 2: Operational workflow for the synthesis, ensuring checkpoints for reaction completeness.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxygen poisoning or inactive catalyst.Ensure rigorous degassing. Switch to fresh XPhos Pd G2.
De-BOC Product Observed Reaction temperature too high or medium too acidic.Lower temp to 70°C. Ensure base (K₃PO₄) is adequate. Avoid acid in LC-MS mobile phase if sensitive.
Protodehalogenation Hydride source present or excessive heating.Use anhydrous dioxane if possible (add water separately). Reduce reaction time.
Analytical Data Validation
  • ¹H NMR (CDCl₃):

    • Look for the diagnostic t-Butyl singlet at ~1.5 ppm (9H).

    • The N-Butyl triplet should appear at ~0.9 ppm, with methylene signals bridging to the amine.

    • Pyridine Protons: The C6-H (ortho to N) typically shifts downfield (~8.5 ppm) after coupling to an aromatic ring.

References

  • Suzuki-Miyaura Coupling of Heterocycles

    • Title: "Suzuki-Miyaura Cross-Coupling: The Halogen Effect"
    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Buchwald Ligands in Pyridine Coupling

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides" (Context on Ligand Design for Pyridines)
    • Source: Nobel Prize Lecture / Buchwald Lab
    • URL:[Link]

  • BOC Stability in Basic Conditions

    • Title: "Protecting Groups: Amine Protection - Carbam
    • Source: Common Organic Chemistry
    • URL:[Link]

  • General Protocol for 2-Amino-5-Bromopyridine Derivatives

    • Title: "Synthesis of 2-Amino-5-bromopyridine deriv
    • Source: ResearchGate[2]

    • URL:[Link]

Sources

The Strategic Utility of 2-(N-BOC-N-butylamino)-5-bromopyridine in the Synthesis of Novel Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Agrochemical Innovation

In the relentless pursuit of more effective and environmentally benign crop protection agents, the pyridine scaffold remains a cornerstone of agrochemical research and development. Pyridine derivatives are integral to a wide array of commercial insecticides, fungicides, and herbicides.[1][2][3][4] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. 2-(N-BOC-N-butylamino)-5-bromopyridine has emerged as a particularly valuable building block for the synthesis of novel agrochemical candidates. Its unique structural features, including a protected secondary amine and a reactive bromine atom, offer a versatile platform for molecular elaboration through a variety of modern synthetic methodologies.

This technical guide provides detailed application notes and protocols for the use of 2-(N-BOC-N-butylamino)-5-bromopyridine in agrochemical research. It is designed for researchers, scientists, and drug development professionals seeking to leverage this intermediate for the creation of next-generation crop protection solutions.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of 2-(N-BOC-N-butylamino)-5-bromopyridine are summarized below.

PropertyValueReference
Molecular Formula C₁₄H₂₁BrN₂O₂[5]
Molecular Weight 329.23 g/mol [5]
Appearance White to off-white solid
CAS Number 1291487-21-2[5]

Storage and Handling: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Synthetic Pathways: Building Complexity from a Core Scaffold

The synthetic utility of 2-(N-BOC-N-butylamino)-5-bromopyridine lies in its capacity to undergo sequential, regioselective transformations. The BOC (tert-butoxycarbonyl) protecting group on the secondary amine allows for the selective reaction at the 5-position of the pyridine ring, typically through palladium-catalyzed cross-coupling reactions. Subsequent deprotection of the amine enables further functionalization, providing a pathway to complex molecular architectures.

Protocol 1: Synthesis of 2-(N-BOC-N-butylamino)-5-bromopyridine

The first step in any synthetic campaign is the reliable preparation of the starting material. While 2-(N-BOC-N-butylamino)-5-bromopyridine is commercially available, an in-house synthesis may be desirable for cost-effectiveness in large-scale applications. The following protocol is based on established methods for the BOC-protection of aminopyridines.[6]

Reaction Scheme:

G cluster_0 Synthesis of 2-(N-BOC-N-butylamino)-5-bromopyridine 2-Butylamino-5-bromopyridine 2-Butylamino-5-bromopyridine 2-(N-BOC-N-butylamino)-5-bromopyridine 2-(N-BOC-N-butylamino)-5-bromopyridine 2-Butylamino-5-bromopyridine->2-(N-BOC-N-butylamino)-5-bromopyridine (Boc)₂O, Et₃N, DCM

Caption: BOC-protection of 2-butylamino-5-bromopyridine.

Materials:

  • 2-Butylamino-5-bromopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of 2-butylamino-5-bromopyridine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(N-BOC-N-butylamino)-5-bromopyridine as a white to off-white solid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[7] In the context of agrochemical synthesis, this reaction is frequently employed to introduce aryl or heteroaryl moieties that can significantly influence the biological activity of the final compound. The bromine atom at the 5-position of 2-(N-BOC-N-butylamino)-5-bromopyridine serves as an excellent handle for this transformation.

Workflow:

G Start 2-(N-BOC-N-butylamino)-5-bromopyridine Reaction Suzuki-Miyaura Coupling Start->Reaction Reactants Arylboronic Acid Pd Catalyst Base Reactants->Reaction Product 5-Aryl-2-(N-BOC-N-butylamino)pyridine Reaction->Product Purification Work-up and Purification Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Suzuki-Miyaura coupling workflow.

Materials:

  • 2-(N-BOC-N-butylamino)-5-bromopyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 2-(N-BOC-N-butylamino)-5-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Add K₂CO₃ (2.0 eq) followed by a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired 5-aryl-2-(N-BOC-N-butylamino)pyridine derivative.

Expected Results:

Arylboronic AcidProductTypical Yield
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-(N-BOC-N-butylamino)pyridine75-85%
3-Chlorophenylboronic acid5-(3-Chlorophenyl)-2-(N-BOC-N-butylamino)pyridine70-80%

Protocol 3: Deprotection and Further Functionalization via Buchwald-Hartwig Amination

Following the Suzuki coupling, the BOC protecting group can be readily removed under acidic conditions to reveal the secondary amine. This newly liberated amine can then serve as a nucleophile in a subsequent Buchwald-Hartwig amination, allowing for the introduction of another aryl or heteroaryl group and the construction of more complex, biologically active molecules.[8]

Logical Relationship Diagram:

G A 5-Aryl-2-(N-BOC-N-butylamino)pyridine B Deprotection (e.g., TFA/DCM) A->B C 5-Aryl-2-(butylamino)pyridine B->C D Buchwald-Hartwig Amination C->D F Novel Agrochemical Candidate D->F E Aryl Halide, Pd Catalyst, Ligand, Base E->D

Caption: Synthetic sequence from Suzuki product to a novel agrochemical candidate.

Part A: BOC Deprotection

Materials:

  • 5-Aryl-2-(N-BOC-N-butylamino)pyridine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the 5-aryl-2-(N-BOC-N-butylamino)pyridine (1.0 eq) in DCM.

  • Add TFA (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which can often be used in the next step without further purification.

Part B: Buchwald-Hartwig Amination

Materials:

  • 5-Aryl-2-(butylamino)pyridine

  • Aryl halide (e.g., 4-bromotoluene)

  • tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Add the aryl halide (1.0 eq), 5-aryl-2-(butylamino)pyridine (1.2 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to afford the final product.

Conclusion: A Gateway to Agrochemical Discovery

2-(N-BOC-N-butylamino)-5-bromopyridine is a strategically designed intermediate that provides a robust and flexible entry point for the synthesis of novel pyridine-based agrochemicals. The protocols outlined in this guide, centered around the powerful Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, offer a clear and reproducible pathway for the creation of diverse molecular libraries. By leveraging the principles of modern synthetic organic chemistry, researchers can effectively utilize this building block to develop the next generation of crop protection agents, addressing the evolving challenges in global agriculture.

References

  • Google Patents. (n.d.). Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.
  • MDPI. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • PubMed. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Retrieved from [Link]

  • ResearchGate. (2022). facile synthesis and pesticidal activity of substituted heterocyclic pyridine compounds. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent b.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). 2-(N-BOC-N-butylamino)-5-bromopyridine. Retrieved from [Link]

  • DR-NTU, Nanyang Technological University. (n.d.). Design, synthesis, and herbicidal activity of substituted 3-(pyridin-2-yl)phenylamino derivatives. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubMed. (2024). Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
  • ResearchGate. (n.d.). Synthesis, antibacterial and antifungal properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone heterocyclic and isoxazolic acids. Retrieved from [Link]

  • PubMed. (2021). Synthesis, Fungicidal Activity, and Molecular Docking of 2-Acylamino and 2-Thioacylamino Derivatives of 1 H-benzo[ d]imidazoles as Anti-Tubulin Agents. Retrieved from [Link]

  • Googleapis. (n.d.). Patent Application Publication (10) Pub. No.: US 2003/0166620 A1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2 nitro 5 bromopyridines.
  • ResearchGate. (n.d.). Synthesis and Bioactivity Study of 2-Acylamino-Substituted N '-Benzylbenzohydrazide Derivatives. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Retrieved from [Link]

Sources

Regioselective functionalization of the pyridine ring in 2-(N-BOC-N-butylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 2-(N-BOC-N-butylamino)-5-bromopyridine

Executive Summary

The scaffold 2-(N-BOC-N-butylamino)-5-bromopyridine represents a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its structural duality—possessing both an electrophilic handle (C5-Br) and a Directed Metalation Group (C2-N-BOC)—offers a unique opportunity for divergent synthesis.

However, this duality presents a significant regioselectivity challenge. The C5-bromide is prone to Lithium-Halogen (Li-Hal) exchange, while the C2-N-BOC group directs Ortho-Lithiation (DoM) to C3. Improper selection of base or temperature results in inseparable mixtures, polymerization, or "Halogen Dance" migration.

This guide provides validated protocols to selectively access the C5-Vector (via Cross-Coupling or Exchange) and the C3-Vector (via DoM), ensuring high yield and isomeric purity.

Strategic Decision Matrix

The following decision tree outlines the critical reaction pathways based on the desired substitution pattern.

G Start Substrate: 2-(N-BOC-N-butylamino)-5-bromopyridine Decision Target Position? Start->Decision C5_Path C5 Functionalization (Retain C3-H) Decision->C5_Path Electrophilic Handle C3_Path C3 Functionalization (Retain C5-Br) Decision->C3_Path C-H Activation Suzuki Method A: Suzuki/Buchwald (Pd-Catalysis) C5_Path->Suzuki Aryl/Heteroaryl coupling LiHal Method B: Li-Hal Exchange (n-BuLi or iPrMgCl) C5_Path->LiHal Formyl/Acyl introduction DoM Method C: Directed Ortho Metalation (LDA, -78°C) C3_Path->DoM Kinetic Control Pitfall RISK: Halogen Dance (Br migrates to C6/C4) DoM->Pitfall If Temp > -60°C

Figure 1: Strategic workflow for divergent functionalization. Green paths utilize the intrinsic reactivity of the C-Br bond. Red paths utilize the directing power of the N-BOC group.

The C5-Vector: Exploiting the Bromide Handle

The C5 position is the most reactive site for nucleophilic attack (via metal-mediated coupling) or electrophilic trapping (via Li-Hal exchange).

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Biaryl systems.[1][2]

Rationale: The N-BOC group is base-sensitive but stable under mild carbonate conditions. The butyl chain improves solubility in non-polar solvents, allowing the use of toluene/water mixtures which often give higher turnover numbers (TON) than pure DMF.

ComponentReagent/ConditionNotes
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Robust against air; prevents de-halogenation side reactions better than Pd(PPh₃)₄.
Base K₂CO₃ (2.5 equiv)Cs₂CO₃ is a viable alternative for sterically hindered boronic acids.
Solvent 1,4-Dioxane : H₂O (4:[3]1)Degassing is critical to prevent homocoupling.
Temp 80–90°CMonitor via LCMS; N-BOC cleavage may occur if T > 100°C for prolonged periods.

Step-by-Step:

  • Charge reaction vessel with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.5 equiv).

  • Add Dioxane/Water mixture (0.1 M concentration relative to substrate).

  • Sparge with Argon for 10 minutes.

  • Add Pd catalyst.[4] Seal and heat to 85°C.

  • Workup: Dilute with EtOAc, wash with brine. The butyl group aids in phase separation.

Protocol B: Lithium-Halogen Exchange (Turbo-Grignard)

Target: Introduction of Formyl, Carboxyl, or Silyl groups at C5.

Rationale: Standard n-BuLi causes extremely rapid Li-Hal exchange at -78°C. However, the "Turbo Grignard" (i-PrMgCl·LiCl ) allows for exchange at higher temperatures (0°C) with greater functional group tolerance and safety.

Step-by-Step:

  • Dissolve Substrate (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

  • Cool to -15°C.

  • Add i-PrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise.

  • Stir for 30 min at 0°C. Note: Conversion is usually slower than with n-BuLi but cleaner.

  • Add Electrophile (e.g., DMF, 1.5 equiv).

  • Warm to RT and quench with saturated NH₄Cl.

The C3-Vector: Directed Ortho Metalation (DoM)[5]

This is the most technically demanding transformation. The goal is to deprotonate C3 without touching the C5-Bromine.

Mechanistic Insight:

  • n-BuLi is nucleophilic and will attack the Br (Li-Hal exchange) faster than it deprotonates C3.

  • LDA (Lithium Diisopropylamide) is bulky and non-nucleophilic. It operates via a Kinetic Isotope Effect, coordinating to the BOC carbonyl and removing the proximal C3 proton.

Protocol C: C3-Selective Lithiation

Target: C3-Functionalized, C5-Bromo Pyridines.

Critical Parameters:

  • Base: LDA (Freshly prepared is superior to commercial).

  • Temperature: Strictly -78°C .

  • Quench: Inverse addition (cannulate lithio-species into electrophile) is recommended for reactive electrophiles.

Step-by-Step:

  • Preparation of LDA: To a solution of diisopropylamine (1.2 equiv) in THF at -78°C, add n-BuLi (1.1 equiv). Warm to 0°C for 15 min, then cool back to -78°C.

  • Substrate Addition: Dissolve 2-(N-BOC-N-butylamino)-5-bromopyridine in THF. Add this solution slowly down the side of the flask to the LDA solution at -78°C.

    • Visual Cue: Solution often turns deep yellow/orange upon anion formation.

  • Metalation Time: Stir for exactly 45–60 minutes.

    • Warning: Extended stirring (>2 hours) or warming increases the risk of Halogen Dance (migration of Br from C5 to C6).

  • Electrophile Trapping: Add Electrophile (e.g., MeI, I₂, DMF) dissolved in THF.

  • Workup: Quench with AcOH/THF mixture at -78°C before warming.

Advanced Mechanistic Visualization

The competition between Li-Hal exchange and DoM is dictated by the nature of the base and coordination.

Mechanism Substrate Substrate (C5-Br, C2-N-BOC) nBuLi Reagent: n-BuLi (Nucleophilic) Substrate->nBuLi + LDA Reagent: LDA (Bulky Base) Substrate->LDA + Complex_A Li-Hal Exchange TS (Attack at Br) nBuLi->Complex_A Fast Kinetic Control Complex_B DoM Pre-Complex (Li...O=C Coordination) LDA->Complex_B Steric Steering Prod_C5 C5-Lithio Species (Br lost) Complex_A->Prod_C5 -BuBr Prod_C3 C3-Lithio Species (Br retained) Complex_B->Prod_C3 -HDA

Figure 2: Mechanistic divergence. n-BuLi attacks the soft Bromine (Li-Hal exchange), while LDA coordinates to the hard Oxygen of the BOC group to deprotonate C3.

Troubleshooting & "The Halogen Dance"

The Phenomenon: If the C3-lithiated species (generated via Protocol C) is allowed to warm above -60°C, the C5-Bromine can migrate to the C4 or C6 position. This is thermodynamically driven, moving the heavy halogen to a position adjacent to the ring nitrogen or another stabilizing group.

Prevention:

  • Temperature Discipline: Never allow the reaction to exceed -70°C during the lithiation phase.

  • Stoichiometry: Ensure excess LDA (1.1–1.2 equiv) is fully formed before substrate addition. Partial lithiation can catalyze the dance via a "lithium-transfer" mechanism.

  • Quench: Use acidic quench (AcOH) immediately if the reaction must be stopped, rather than water, to prevent basic hydrolysis side products.

References

  • Schlosser, M. (2005).[5] The "Halogen Dance" Reaction on Pyridines and Quinolines. Journal of Organic Chemistry .

  • Knochel, P., et al. (2011). Turbo-Grignards in Heterocyclic Chemistry. Angewandte Chemie International Edition .

  • Snieckus, V. (1990). Directed Ortho Metalation.[6][7][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies. Chemical Reviews .

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Tetrahedron Symposia .

  • Gribble, G. W. (2004).[5] Lithiation of 2-Halopyridines. Current Organic Chemistry .

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(N-BOC-N-butylamino)-5-bromopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

This guide addresses the synthesis of 2-(N-BOC-N-butylamino)-5-bromopyridine , a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] The synthesis typically proceeds via two distinct pathways. This guide prioritizes the Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


)  route (Route A) due to its superior regiocontrol compared to direct alkylation (Route B).[2]
Core Synthesis Workflow

The synthesis relies on the electronic activation of the pyridine ring. The nitrogen atom at position 1 renders the C2 and C6 positions electrophilic. In 2,5-dibromopyridine, the C2-bromide is significantly more labile than the C5-bromide, allowing for selective displacement by ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-butylamine.[2]
Visualizing the Pathway & Impurity Origins

The following diagram maps the standard workflow and the specific divergence points where common impurities are generated.

SynthesisPath SM 2,5-Dibromopyridine (Starting Material) Step1 Step 1: SNAr (n-BuNH2, Heat) SM->Step1 Int Intermediate: 2-(butylamino)-5-bromopyridine Step1->Int ImpA Impurity A: 2,5-bis(butylamino)pyridine (Over-reaction) Step1->ImpA Excess Amine/High T ImpB Impurity B: 5-bromo-2-pyridone (Hydrolysis) Step1->ImpB Wet Solvent/OH- Step2 Step 2: Protection (Boc2O, DMAP) Int->Step2 Product TARGET: 2-(N-BOC-N-butylamino)- 5-bromopyridine Step2->Product ImpC Impurity C: Bis-BOC Adducts (Kinetic Overshoot) Step2->ImpC Excess Boc2O

Caption: Synthesis workflow showing the critical


 step and points of divergence for bis-substitution (Impurity A), hydrolysis (Impurity B), and over-protection (Impurity C).

Critical Impurity Profile

The following table summarizes the most frequent impurities detected by LCMS and HPLC during this synthesis.

Impurity CodeChemical IdentityOriginMolecular Weight Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

MW)
IMP-1 2,5-bis(butylamino)pyridine Over-reaction: Excess butylamine or temperature >100°C allows substitution at the less reactive C5 position.[2]-1 (vs Target) / +73 (vs Int)
IMP-2 5-bromo-2-pyridone Hydrolysis: Moisture in Step 1 solvent (DMSO/DMF) or harsh acidic workup.-114 (vs Target)
IMP-3 2-(butylamino)-5-bromopyridine Incomplete Reaction: Steric hindrance prevents BOC attachment.-100 (Des-BOC)
IMP-4 Regioisomer (C5-amino) Wrong Attack: Nucleophilic attack at C5 instead of C2 (Rare, <2%).[1][2]Same MW (Isomer)
IMP-5 t-Butyl Carbamate Artifacts Thermal Degradation: Fragmentation of BOC group inside the Mass Spec source.[1][2]-56 (Isobutylene loss)

Troubleshooting & FAQs

Module 1: The Step (Formation of the Amine)

Q: Why do I see a significant amount of the bis-substituted product (IMP-1)?

  • Diagnosis: The reactivity difference between C2 and C5 in 2,5-dibromopyridine is substantial but not infinite.[1] At temperatures above 100°C or with large excesses (>3.0 equiv) of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -butylamine, the C5-bromide activates.[2]
    
  • Solution:

    • Control Stoichiometry: Use exactly 1.1–1.2 equivalents of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -butylamine.
      
    • Solvent Switch: Switch from high-boiling polar solvents (DMSO) to Ethanol or Isopropanol under reflux (~80°C). The lower temperature ceiling kinetically prevents C5 substitution [1].

    • Base Choice: Use an inorganic base (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) rather than excess amine to scavenge the HBr formed.
      

Q: My reaction mixture turned milky/white, and yield is low. LCMS shows a mass corresponding to the pyridone (IMP-2). [1][2]

  • Diagnosis: Hydrolysis of the C2-bromide. 2-halopyridines are susceptible to hydrolysis in the presence of water and base, converting them to the thermodynamically stable 2-pyridone tautomer.[2]

  • Solution:

    • Ensure solvents (DMSO/DMF) are anhydrous.[1]

    • Avoid hydroxide bases (NaOH/KOH).[1] Use Carbonate bases (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       or 
      
      
      
      ) which are less nucleophilic toward the pyridine ring [2].
Module 2: The Protection Step (BOC Installation)

Q: The BOC protection is stalling at 50% conversion. Adding more ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 doesn't help. [2]
  • Diagnosis: Steric hindrance and low nucleophilicity.[1] The 2-amino group on a pyridine is electronically deactivated by the ring nitrogen and the electron-withdrawing bromine at C5. Furthermore, the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -butyl group adds steric bulk.
    
  • Solution:

    • Catalysis is Mandatory: You must use DMAP (4-Dimethylaminopyridine) (10-20 mol%).[1][2] Standard bases (TEA/DIPEA) are insufficient to activate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       for this specific substrate.
      
    • Mechanism: DMAP forms a reactive N-acylpyridinium salt with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , which is far more electrophilic than 
      
      
      
      alone [3].[2]

Q: I see a peak in LCMS that is +100 mass units higher than my target.

  • Diagnosis: Bis-BOC formation.[1][2] The secondary amine has reacted, but the pyridine nitrogen (N1) or the carbamate nitrogen has reacted again.

  • Solution:

    • This is often reversible.[1] Treat the crude mixture with mild base (MeOH/K2CO3) or simply perform a silica gel column.[1] The unstable "N-ring" BOC or Bis-BOC usually falls off during purification, reverting to the desired product.[2]

Module 3: Analysis & Stability

Q: My NMR looks perfect, but LCMS shows a major peak at [M-56] or [M-100]. Is my product degrading?

  • Diagnosis: This is likely a Source Fragmentation Artifact .[1] BOC groups are thermally labile.[1] In the electrospray ionization (ESI) source, high temperatures can cause the loss of isobutylene (-56 Da) or the entire BOC group (-100 Da).[1][2]

  • Validation Protocol:

    • Lower the desolvation temperature on the MS source.

    • Check the UV trace (254 nm).[1] If the UV peak is single and pure, the mass spec fragmentation is an artifact, not sample degradation.

Validated Experimental Protocol

To minimize impurities, follow this optimized stepwise procedure.

Step 1: Selective Amination[1]
  • Charge: 2,5-dibromopyridine (1.0 equiv) and

    
     (2.0 equiv) in Ethanol (0.5 M concentration).
    
  • Add: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -butylamine (1.1 equiv) dropwise.[2]
    
  • Heat: Reflux (78°C) for 12–16 hours. Do not exceed 85°C.

  • Monitor: TLC (Hex/EtOAc). Look for disappearance of SM.

  • Workup: Evaporate EtOH. Partition between Water/EtOAc.[1] Dry organic layer (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
    • Checkpoint: If IMP-1 (Bis-butyl) is >5%, purify via silica chromatography before Step 2.[1][2]

Step 2: Catalytic Protection
  • Charge: Intermediate from Step 1 (1.0 equiv) in anhydrous THF or DCM.

  • Add:

    
     (1.5 equiv) and DMAP (0.2 equiv) .
    
    • Note: TEA is optional if DMAP is present; DMAP acts as both catalyst and base auxiliary.[1]

  • Stir: Room Temperature for 4–6 hours.

  • Quench: Add dilute aqueous Citric Acid (pH ~4) to remove DMAP. Avoid strong mineral acids (HCl) which will deprotect the BOC.[1]

  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

References

  • Mijoon, L. et al. (2015).[1][3] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." Journal of Organic Chemistry. (Demonstrates C2 vs C4/C5 selectivity principles in N-heterocycles).

  • Comins, D. L. (2022).[1][4] "Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction." Molecules. (Discusses hydrolysis side-reactions and base selection).[1][2]

  • Greene, T. W.[1][5][6] & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1][6] Organic Chemistry Portal Summary. (Standard protocols for DMAP-catalyzed BOC protection).[1][2]

  • Baran Lab. "Haloselectivity of Heterocycles." Baran Group Meeting Notes. (Empirical rules for halogen displacement order in pyridines: C2 > C6 >> C3/C5).

Sources

Technical Support Center: Cross-Coupling Reactions of 2-(N-BOC-N-butylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 2-(N-BOC-N-butylamino)-5-bromopyridine in cross-coupling reactions. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate and overcome common experimental challenges. Our focus is on providing scientifically sound, field-proven insights to ensure the success of your synthetic endeavors.

Introduction: The Challenge of a Multifaceted Substrate

2-(N-BOC-N-butylamino)-5-bromopyridine is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecules. However, its successful implementation in cross-coupling reactions is often hampered by a series of side reactions stemming from its unique structural features: a labile N-BOC protecting group, a potentially coordinating pyridine nitrogen, and an electron-rich aminopyridine ring system. This guide is designed to address these specific challenges head-on, providing you with the expertise to anticipate, diagnose, and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: De-Boc-ing - Premature Loss of the BOC Protecting Group

Q1: I am observing significant amounts of the de-Boc-ed side product, 2-(butylamino)-5-bromopyridine, in my reaction mixture. What is causing this and how can I prevent it?

A1: The tert-butyloxycarbonyl (Boc) group is susceptible to cleavage under both acidic and certain basic conditions, a vulnerability that can be exacerbated at elevated temperatures. In the context of cross-coupling reactions, the base is a primary culprit. While the Boc group is generally stable to many bases, prolonged reaction times at high temperatures in the presence of strong bases can lead to its removal.

Troubleshooting Strategies:

  • Base Selection: The choice and strength of the base are critical. While strong bases like sodium tert-butoxide (NaOtBu) are often effective for C-N bond formation in Buchwald-Hartwig aminations, they can promote de-Boc-ing.[1][2] Consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3] These bases are often sufficiently strong to facilitate the catalytic cycle while minimizing the degradation of the Boc group.

  • Reaction Temperature and Time: High temperatures accelerate both the desired reaction and the undesired de-Boc-ing. Aim for the lowest effective temperature to achieve a reasonable reaction rate. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Solvent Effects: The choice of solvent can influence the effective basicity of the system. Aprotic polar solvents like DMF or dioxane are common, but their impact on base strength should be considered.

Experimental Protocol: Screening Bases to Minimize De-Boc-ing in a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to screen different bases to identify the optimal conditions for your specific Suzuki-Miyaura coupling while minimizing the loss of the Boc protecting group.

  • Reaction Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add 2-(N-BOC-N-butylamino)-5-bromopyridine (1.0 equiv.), your boronic acid or ester (1.2 equiv.), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ (0.05 equiv.)).

  • Base Addition: To each vial, add a different base (2.0 equiv.):

    • Vial 1: K₂CO₃

    • Vial 2: Cs₂CO₃

    • Vial 3: K₃PO₄

  • Solvent and Degassing: Add degassed solvent (e.g., 1,4-dioxane/water 4:1). Ensure thorough degassing of the solvent mixture prior to addition.

  • Reaction Conditions: Heat the reactions to a moderate temperature (e.g., 80-90 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Analysis: Compare the ratio of the desired product to the de-Boc-ed side product in each reaction to determine the most suitable base.

Issue 2: Pyridine N-Arylation and Catalyst Inhibition

Q2: My reaction is sluggish or stalls completely, and I suspect the pyridine nitrogen is interfering with the catalyst. How can I mitigate this?

A2: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or "poisoning".[4] This is a particularly common issue with 2-substituted pyridines. This coordination can prevent the catalyst from participating in the desired catalytic cycle. Additionally, under certain conditions, the pyridine nitrogen itself can undergo N-arylation, leading to undesired byproducts.

Troubleshooting Strategies:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial. These ligands coordinate strongly to the palladium center, sterically shielding it and preventing the pyridine nitrogen from binding.[5] Ligands such as those from the Buchwald family (e.g., XPhos, SPhos) or bulky N-heterocyclic carbenes (NHCs) are often effective.

  • Catalyst Pre-activation: Using a pre-formed palladium(0) source or a pre-catalyst can sometimes be more effective than generating the active catalyst in situ from a palladium(II) source.

  • Additives: In some cases, the addition of a Lewis acid can coordinate to the pyridine nitrogen, "masking" it from the palladium catalyst. However, this approach requires careful optimization as the Lewis acid can also interact with other components of the reaction.

Data Presentation: Ligand Screening for Suzuki Coupling

LigandCatalyst PrecursorBaseSolventDesired Product Yield (%)Catalyst Inhibition
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂OLow to NoneHigh
dppfPd₂(dba)₃Cs₂CO₃DMFModerateModerate
XPhosXPhos-Pd-G3K₃PO₄2-MeTHFHighLow
SPhosSPhos-Pd-G3K₃PO₄2-MeTHFHighLow

This table illustrates a typical outcome of a ligand screening experiment. The use of bulky, electron-rich Buchwald ligands (XPhos, SPhos) generally leads to higher yields and reduced catalyst inhibition compared to less sterically demanding ligands like triphenylphosphine (PPh₃).

Issue 3: Homo-coupling of Starting Materials

Q3: I am observing significant formation of biaryl or bipyridyl homo-coupled products. What causes this and how can I suppress it?

A3: Homo-coupling can occur with both the aryl halide and the organometallic coupling partner (e.g., boronic acid in Suzuki reactions). The homo-coupling of boronic acids is often promoted by the presence of oxygen, which can lead to oxidative coupling.[6] The homo-coupling of the aryl halide can be favored under certain conditions, particularly with highly active catalyst systems.

Troubleshooting Strategies:

  • Rigorous Degassing: Ensure that all solvents are thoroughly degassed prior to use and that the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) throughout. Multiple freeze-pump-thaw cycles are recommended for sensitive reactions.

  • Palladium Source: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce homo-coupling compared to the in-situ reduction of Pd(II) sources.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homo-coupling pathway relative to the desired cross-coupling.

  • Stoichiometry: Ensure the stoichiometry of the coupling partners is carefully controlled. An excess of the organometallic reagent can sometimes lead to increased homo-coupling.

Visualizing Reaction Pathways and Troubleshooting

Side_Reactions sub 2-(N-BOC-N-butylamino)- 5-bromopyridine product Desired Product sub->product Cross-Coupling deboc De-Boc-ing sub->deboc Base / Heat homo_sub Bipyridyl Homo-coupling sub->homo_sub Catalyst n_arylation Pyridine N-Arylation sub->n_arylation Catalyst partner Coupling Partner (e.g., Ar-B(OH)2) partner->product homo_partner Biaryl Homo-coupling partner->homo_partner Oxygen / Catalyst

Caption: A systematic approach to troubleshooting common cross-coupling issues.

Concluding Remarks

The successful application of 2-(N-BOC-N-butylamino)-5-bromopyridine in cross-coupling reactions hinges on a nuanced understanding of its potential side reactions and the rational selection of reaction parameters to mitigate them. By systematically addressing issues of de-Boc-ing, catalyst inhibition, and homo-coupling through careful selection of bases, ligands, and reaction conditions, researchers can unlock the full synthetic potential of this valuable building block. This guide serves as a foundational resource, and we encourage continuous exploration and optimization for your specific synthetic targets.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970.
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).
  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50.
  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Efficient Palladium-Based Catalyst System for the Unprecedented C-N Bond-Forming Cross-Coupling of Aryl Bromides and Amines. Journal of the American Chemical Society, 118(30), 7215–7216.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Perron, V., Abbott, S., & et al. (2009). A simple and efficient protection procedure for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines. Synthesis, 2009(16), 2839-2843.
  • Sarkar, A., et al. (2011). 1-Alkyl-3-methylimidazolium Cation Based Ionic Liquids as Efficient Catalysts for N-tert-Butyloxycarbonylation of Amines. The Journal of Organic Chemistry, 76(17), 7132–7140.
  • Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable and Highly Efficient Catalyst for Chemoselective Mono-N-Boc Protection of Amines. Synthesis, 2008(19), 3126-3130.
  • Chakraborti, A. K., & Chankeshwara, S. V. (2006). Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a new, highly efficient, inexpensive and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines. Organic & Biomolecular Chemistry, 4(14), 2769-2771.
  • Ewing, W. R., et al. (2015). Deprotection of a Primary Boc Group under Basic Conditions. Organic Letters, 17(10), 2530–2533.
  • Williams, A. L., & Dandepally, S. R. (2012). A simple and efficient method for the deprotection of secondary Boc-protected amino compounds under mild basic conditions using K3PO4·H2O in MeOH assisted by microwave irradiation. Tetrahedron Letters, 53(17), 2164-2167.
  • Jia, Y.-X., et al. (2008). A catalyst-free water-mediated N-Boc deprotection of N-Boc-amines. The Journal of Organic Chemistry, 73(21), 8645–8648.
  • Reddy, B. V. S., et al. (2007). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2007(xiv), 20-28.
  • D'yakonov, V. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835–23841.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Rahman, M. M., et al. (2021). Evaluation of Cyclic Amides as Activating Groups in N–C Bond Cross-Coupling: Discovery of N-Acyl-δ-valerolactams as Effective Twisted Amide Precursors for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(15), 10455–10466.
  • Lei, P., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(6), 1338–1341.
  • Molander, G. A., & Traister, K. M. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(18), 8093–8102.
  • Saklani, D. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Quora. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A Catalytic System for the Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society, 122(48), 12051–12052.
  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1003-1008.
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4933.
  • Google Patents. (2013). CN102936220A - BOC protection method for aminopyridine.
  • Google Patents. (2014). CN103772272A - Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.
  • ResearchGate. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wolfe, J. P., et al. (2004). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. The Journal of Organic Chemistry, 69(13), 4518–4527.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2247.
  • SciMeetings. (2023). Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). [Link]

  • Miller, J. A. (2007). Oxygen Effects in Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(18), 6972–6977.
  • Adamo, C., et al. (2006). On the Mechanism of the Suzuki Reaction: A DFT Study. Organometallics, 25(21), 4994–5002.
  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ResearchGate. (2024). Can i get some help with a particular Suzuki coupling reaction please? [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • National Institutes of Health. (2013). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • National Institutes of Health. (2015). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process. [Link]

  • National Institutes of Health. (2011). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • National Institutes of Health. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • ACS Publications. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • OUCI. (2019). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2022). Optimization in reaction conditions for Suzuki coupling reactions between 1 equiv bromobenzene and 1.2 equiv sodium phenyltrihydorxyborate, catalyzed by Pd/PP-3 support. [Link]

  • ResearchGate. (2021). Suzuki-Miyaura cross coupling optimization. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: TLC Monitoring of 2-(N-BOC-N-butylamino)-5-bromopyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving 2-(N-BOC-N-butylamino)-5-bromopyridine using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and robust troubleshooting strategies. Our goal is to empower you to confidently monitor your reactions, interpret your TLC plates, and make informed decisions in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (mobile phase) for TLC analysis of 2-(N-BOC-N-butylamino)-5-bromopyridine?

A good starting point for many pyridine derivatives is a non-polar to moderately polar solvent system.[1] For 2-(N-BOC-N-butylamino)-5-bromopyridine, which has both a bulky non-polar BOC group and a polar pyridine ring, a mixture of hexanes and ethyl acetate is an excellent initial choice. A typical starting ratio would be 80:20 or 70:30 (Hexanes:Ethyl Acetate). The goal is to achieve a retention factor (Rf) for your starting material between 0.3 and 0.5, which generally provides a good window for observing the appearance of new, more polar or less polar, spots corresponding to your product(s).

Q2: How can I visualize the spots on the TLC plate? My compound is not colored.

Most organic compounds, including 2-(N-BOC-N-butylamino)-5-bromopyridine, are not visible to the naked eye on a TLC plate.[2] The most common and effective visualization techniques for this class of compound are:

  • UV Light (254 nm): Pyridine rings are aromatic and will absorb short-wave UV light.[3] If your TLC plates contain a fluorescent indicator (most commercial plates do), your compound will appear as a dark spot against a green fluorescent background. This is a non-destructive method and should always be your first step.

  • Potassium Permanganate (KMnO₄) Stain: This is a versatile and destructive stain that reacts with many functional groups that can be oxidized, including the pyridine ring and the amine functionality (if the BOC group is removed).[4][5] Spots typically appear as yellow-brown on a purple background.

  • Ninhydrin Stain: This stain is particularly useful for detecting primary and secondary amines.[6][7] While the starting material, 2-(N-BOC-N-butylamino)-5-bromopyridine, has a protected amine and will not readily stain, it can be a powerful tool for monitoring BOC-deprotection reactions. Upon heating the TLC plate, the BOC group can thermally cleave, revealing the free amine which then reacts with ninhydrin to produce a colored spot (often purple or yellow).[8][9][10]

Q3: Should I co-spot my reaction mixture with the starting material?

Absolutely. Co-spotting is a critical technique for accurately interpreting your TLC results.[4] By applying a spot of your starting material, a spot of your reaction mixture, and a third spot with both the starting material and the reaction mixture applied on top of each other (the co-spot), you can definitively determine if the starting material is still present in your reaction. If the starting material and a spot in your reaction mixture are the same, the co-spot will appear as a single, homogenous spot. If they are different, you will see two distinct spots.

Troubleshooting Guide

Problem: My spots are streaking up the TLC plate.

Streaking is a common issue and can obscure the true number of components in your reaction mixture.[11][12]

  • Cause 1: Sample Overloading. You may have spotted too much of your reaction mixture on the plate.[5][13]

    • Solution: Dilute your reaction mixture sample with a volatile solvent (like dichloromethane or ethyl acetate) before spotting it on the TLC plate. A 1% solution is often a good starting point.[11]

  • Cause 2: Highly Polar or Basic Nature of the Compound. The pyridine nitrogen in your molecule is basic and can interact strongly with the acidic silica gel stationary phase, leading to tailing or streaking.[11][12]

    • Solution: Add a small amount of a basic modifier, such as triethylamine (Et₃N) , to your mobile phase. A concentration of 0.5-1% is typically sufficient to neutralize the acidic sites on the silica gel and produce more defined, circular spots.[4]

Problem: All my spots are either at the baseline or at the solvent front.

This indicates that your chosen mobile phase is either not polar enough or too polar for your compounds.

  • Cause 1: Spots at the Baseline (Low Rf). The mobile phase is not polar enough to move the compounds up the plate.

    • Solution: Increase the polarity of your mobile phase. If you are using a hexanes/ethyl acetate system, gradually increase the proportion of ethyl acetate. For example, move from a 90:10 to a 70:30 mixture.

  • Cause 2: Spots at the Solvent Front (High Rf). The mobile phase is too polar, and all components are moving with it.

    • Solution: Decrease the polarity of your mobile phase. Increase the proportion of the less polar solvent (e.g., hexanes).

Solvent System (Hexanes:Ethyl Acetate)Expected Rf of 2-(N-BOC-N-butylamino)-5-bromopyridinePolarityUse Case
90:10Low (e.g., < 0.2)LowGood for separating very non-polar impurities from the starting material.
70:30Medium (e.g., 0.3-0.5)MediumIdeal starting point for monitoring most reactions.
50:50High (e.g., > 0.6)HighUseful if the product is significantly more polar than the starting material.
Problem: I see an unexpected spot that doesn't correspond to my starting material or expected product.

This could be due to a number of reasons, from experimental artifacts to side reactions.

  • Cause 1: Contamination. The TLC plate, spotting capillary, or solvent could be contaminated.[13]

    • Solution: Handle TLC plates by the edges to avoid transferring oils from your skin. Use clean capillary spotters for each sample. Ensure your solvents are pure.

  • Cause 2: Decomposition on Silica Gel. Some compounds are unstable on the acidic surface of silica gel.[14]

    • Solution: To test for decomposition, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run the plate in one solvent system, then rotate the plate 90 degrees and run it in the same solvent system again. If the compound is stable, it will appear on the diagonal. If it decomposes, you will see new spots off the diagonal.[14][15] If decomposition is an issue, consider using TLC plates with a different stationary phase, such as neutral alumina, or deactivating the silica gel with triethylamine.[16]

  • Cause 3: Formation of a Byproduct. Your reaction may be producing an unexpected side product.

    • Solution: This is valuable data. Record the Rf of the new spot and try to characterize it. This could indicate the need to adjust your reaction conditions (e.g., temperature, reaction time, stoichiometry).

Experimental Protocols

Protocol 1: Standard TLC Monitoring Workflow
  • Prepare the Developing Chamber: Pour your chosen mobile phase (e.g., 70:30 Hexanes:Ethyl Acetate) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • Using a clean capillary spotter, apply a small spot of your starting material solution to the SM lane.

    • Apply a spot of your reaction mixture to the RM lane.

    • In the C lane, first apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it. Try to keep the spots as small as possible (1-2 mm in diameter).[5]

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level.[13] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the plate under a UV lamp and circle any visible spots with a pencil.

    • If necessary, use a chemical stain (e.g., dip the plate in a potassium permanganate solution) and gently heat with a heat gun to develop the spots.[17]

  • Analyze and Record: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Record a drawing of the TLC plate in your lab notebook.

Workflow and Troubleshooting Diagram

Caption: A workflow for TLC monitoring and troubleshooting.

References

  • VanVeller Lab Resources. Recipes for TLC Stains & How to TLC. Department of Chemistry, Iowa State University. [Link]

  • Organic Preparations Daily. TLC Staining solutions. WordPress.com. [Link]

  • University of Colorado Boulder. Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]

  • University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. Chemistry LibreTexts. [Link]

  • Curly Arrow. Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]

  • ChemicalDesk.Com. TLC Stains Preparation. ChemicalDesk.Com. [Link]

  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Center for Biotechnology Information. [Link]

  • OperaChem. TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]

  • YouTube. how to do TLC plates and N-boc deprotection. YouTube. [Link]

  • MDPI. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. MDPI. [Link]

  • UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. University of Kentucky. [Link]

  • University of Rochester. Chromatography: Solvent Systems for TLC. Department of Chemistry. [Link]

  • University of York. Determining a solvent system. Chemistry Teaching Labs. [Link]

  • Science.gov. layer chromatographic tlc: Topics by Science.gov. Science.gov. [Link]

  • University of California, Irvine. TLC Visualization Methods. UCI Department of Chemistry. [Link]

  • University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. UW-Madison Department of Chemistry. [Link]

  • ChemBAM. TLC troubleshooting. ChemBAM. [Link]

  • Organic Chemistry. TLC stains. Organic-Chemistry.org. [Link]

  • Chrom Tech, Inc. Mastering TLC Chromatography: A Comprehensive Guide. Chrom Tech, Inc. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • Chemistry LibreTexts. 2.3D: Separation Theory. Chemistry LibreTexts. [Link]

  • University of Rochester. Magic Formulas: TLC Stains. Department of Chemistry. [Link]

  • Chromatography Forum. Method for pyridine amine derivative. Chromatography Forum. [Link]

  • ResearchGate. Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. ResearchGate. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • ChemBK. N-Boc-2-amino-5-bromopyridine. ChemBK. [Link]

  • PubChem. 2-(Boc-amino)-5-bromopyridine. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Analysis of 2-(N-BOC-N-butylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(N-BOC-N-butylamino)-5-bromopyridine (CAS: 159451-66-8) is a critical intermediate in medicinal chemistry, particularly serving as a scaffold for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Its dual functionality—a reactive aryl bromide and a protected amine—requires rigorous analytical monitoring.

The stability of the tert-butoxycarbonyl (BOC) group and the integrity of the carbon-bromine (C-Br) bond are the primary quality attributes. While NMR provides structural certainty and HPLC-UV offers robust quantitation, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the superior method for simultaneously detecting trace deprotected byproducts, debrominated impurities, and reaction progression.

Comparative Analysis: LC-MS vs. Alternatives

The following matrix objectively compares LC-MS against standard industry alternatives (NMR and HPLC-UV) for this specific pyridine derivative.

FeatureLC-MS/MS (Recommended) 1H NMR (300-600 MHz) HPLC-UV (PDA)
Primary Utility Trace impurity ID & Reaction MonitoringStructural ConfirmationPurity % & Quantitation
Sensitivity (LOD) High (picogram range)Low (requires mg amounts)Moderate (nanogram range)
Specificity Excellent. Resolves by mass (e.g., Br isotopes).Good. Distinct shifts for BOC vs. free amine.Fair. Relies solely on retention time.
BOC Monitoring Detects specific neutral loss of isobutene (56 Da).Detects disappearance of t-butyl singlet (~1.5 ppm).Detects shift in retention time only.
Halogen Analysis Definitive. 79Br/81Br isotope pattern confirms presence.Indirect (via coupling constants of aromatic protons).Non-specific.
Throughput High (Rapid gradients <5 min).Low (Acquisition + processing time).Medium (Standard 15-30 min runs).
Expert Insight on Causality
  • Why LC-MS wins for Process Control: In the early stages of cross-coupling, debromination (replacement of Br with H) is a common side reaction. LC-MS detects this immediately via the collapse of the M/M+2 isotope doublet to a single M+H peak. NMR often misses this <1% impurity due to signal overlap in the aromatic region.

  • Why NMR remains essential: LC-MS cannot easily distinguish between regioisomers if the butyl group migrates, whereas NMR coupling constants (

    
    -values) definitively map the substitution pattern on the pyridine ring.
    

Technical Deep Dive: Mass Spectral Signature

Physicochemical Properties
  • Formula:

    
    
    
  • Monoisotopic Mass: 328.08 Da (

    
    )
    
  • Exact Mass: 328.08 (

    
    ) and 330.08 (
    
    
    
    )
Ionization & Isotope Patterns

The pyridine nitrogen is basic (


 ~5-6), making Electrospray Ionization in Positive mode (ESI+)  the ideal ionization method.
  • The Bromine Signature: The mass spectrum will exhibit a characteristic 1:1 doublet separated by 2 Da.

    • m/z 329.1

      
      
      
    • m/z 331.1

      
      
      
    • Note: Absence of this 1:1 ratio indicates debromination (impurity mass ~251 Da).

Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) follows a predictable pathway dominated by the instability of the BOC group.

  • Precursor:

    
    
    
  • Primary Transition (Loss of Isobutene): The tert-butyl cation is ejected (or isobutene is lost neutrally), resulting in a carbamic acid intermediate.

    • Fragment:

      
      
      
  • Secondary Transition (Loss of

    
    ):  The carbamic acid decarboxylates to form the secondary amine.
    
    • Fragment:

      
       (2-(butylamino)-5-bromopyridine)
      
Visualization of Fragmentation Logic

FragmentationPathway Precursor Precursor [M+H]+ m/z 329 / 331 (Intact BOC-Pyridine) Intermediate Intermediate Fragment m/z 273 / 275 (Carbamic Acid) Precursor->Intermediate CID Fragmentation Isobutene Neutral Loss: Isobutene (56 Da) Precursor->Isobutene ProductIon Product Ion m/z 229 / 231 (Free Amine) Intermediate->ProductIon Decarboxylation CO2 Neutral Loss: CO2 (44 Da) Intermediate->CO2

Caption: ESI+ Fragmentation pathway of 2-(N-BOC-N-butylamino)-5-bromopyridine showing sequential neutral losses.

Validated Experimental Protocol

This protocol is designed to minimize "in-source" fragmentation (premature BOC loss) while maximizing sensitivity.

Sample Preparation
  • Solvent: Acetonitrile (MeCN) is preferred over Methanol (MeOH). MeOH can occasionally cause transesterification or solvolysis of activated BOC groups under acidic conditions.

  • Concentration: Prepare a 1 mg/mL stock in MeCN. Dilute to 1 µg/mL for MS tuning.

  • Buffer: Use 0.1% Formic Acid. Avoid Trifluoroacetic Acid (TFA) as it suppresses ionization in ESI+ and can degrade the BOC group during the run.

LC-MS Conditions
ParameterSettingRationale
Column C18 (e.g., 2.1 x 50mm, 1.7µm)Standard reverse-phase retention.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution strength.
Gradient 5% B to 95% B over 5 minFast elution; BOC-pyridine is hydrophobic.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Source Temp 350°CHigh enough to desolvate, low enough to prevent thermal BOC degradation.
Cone Voltage 20-30 VCritical: Keep low to prevent in-source fragmentation.
Workflow Diagram

Workflow Sample Reaction Mixture Quench Quench/Dilute (MeCN, No Acid) Sample->Quench Filter Filter (0.2 µm PTFE) Quench->Filter LC LC Separation (C18, Gradient) Filter->LC MS MS Detection (ESI+, SIM/MRM) LC->MS Data Data Analysis (Extract m/z 329 & 229) MS->Data

Caption: Analytical workflow for monitoring reaction progression and purity.

Troubleshooting & Quality Control

Issue: High Abundance of m/z 229 (Deprotected Amine) in "Pure" Standard
  • Cause: Thermal degradation in the MS source (In-Source Fragmentation).

  • Validation: Inject the sample without a column (flow injection) at varying Cone Voltages (10V, 20V, 50V).

  • Solution: If the ratio of 229/329 increases with voltage, the deprotection is artifactual (happening inside the machine), not in your sample. Lower the source temperature and cone voltage.

Issue: Loss of Bromine Pattern (Single peak at m/z 251)
  • Cause: Debromination (Hydrogenolysis).

  • Context: Common if the reaction involves Pd catalysts and hydrogen sources (or hydride reducing agents).

  • Action: Quantify the ratio of m/z 251 (Debromo) to m/z 329 (Product) to assess catalyst selectivity.

References

  • NIST Mass Spectrometry Data Center. (2023). 2-Aminopyridine Mass Spectrum & Ionization Data. National Institute of Standards and Technology.[1]

  • Splendid Lab. (2024).[2] 2-(N-BOC-N-butylamino)-5-bromopyridine Product Specifications and CAS Data.

  • ResearchGate. (2021).[3] Discussion: Avoiding BOC-cleavage during Mass Analysis.

  • BenchChem. (2025). Comparative Guide to HPLC and NMR Analysis for N-Boc-D-proline (General BOC Analysis Principles).

  • SaveMyExams. (2025). Mass Spectrometry Fragmentation Patterns: Bromine Isotopes.

Sources

A Comparative Guide to Pyridine Synthesis: Advancing Beyond 2-(N-BOC-N-butylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Pyridine and a Key Building Block

The pyridine ring is a cornerstone of modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence drives a continuous quest for more efficient and versatile synthetic methodologies. For drug development professionals, functionalized pyridines are indispensable building blocks. Among these, 2-amino-5-halopyridines are particularly valuable synthons, offering two distinct points for chemical modification: the amino group and the halogenated carbon.

2-(N-BOC-N-butylamino)-5-bromopyridine has emerged as a workhorse reagent in this space. The N-BOC-N-butyl group serves a dual purpose: it protects the amine from unwanted side reactions and its steric bulk can influence the regioselectivity of subsequent reactions. The bromine atom at the 5-position is a reliable handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents.

However, reliance on a single building block can be limiting. Challenges such as multi-step precursor synthesis, cost, and the need for specific deprotection steps motivate the exploration of alternative reagents and strategies. This guide provides an in-depth comparison of viable alternatives, moving from other pre-functionalized building blocks to modern de novo ring construction and direct C-H functionalization techniques. We will delve into the causality behind experimental choices, providing quantitative data and detailed protocols to empower researchers to select the optimal synthetic route for their specific needs.

Baseline: Understanding the Utility of 2-(N-BOC-N-butylamino)-5-bromopyridine

The primary utility of this reagent lies in its predictable reactivity in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium catalysts, making it an excellent substrate for reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination reagent 2-(N-BOC-N-butylamino)- 5-bromopyridine suzuki_reagents R-B(OH)₂ Pd Catalyst Base reagent->suzuki_reagents C-C Bond Formation buchwald_reagents R₂NH Pd Catalyst Base reagent->buchwald_reagents C-N Bond Formation suzuki_product 2-(N-BOC-N-butylamino)- 5-R-pyridine suzuki_reagents->suzuki_product buchwald_product 2-(N-BOC-N-butylamino)- 5-(NR₂)-pyridine buchwald_reagents->buchwald_product

Caption: Typical cross-coupling applications of the baseline reagent.

While effective, this approach has inherent limitations:

  • Linear Synthesis: The synthesis of the reagent itself adds steps to the overall sequence.

  • Atom Economy: The use of a pre-installed halogen, which is ultimately displaced, reduces atom economy.

  • Deprotection: The BOC group must often be removed in a separate step, adding to the synthetic pathway.

Alternative Strategies I: Alternative Pre-functionalized Pyridine Building Blocks

The most direct alternatives involve replacing the baseline reagent with other functionalized pyridines. The choice depends on the desired reactivity and cost.

1. Varying the Halogen (Cl vs. I): The reactivity of halopyridines in cross-coupling generally follows the trend I > Br > Cl.

  • 5-Chloro-2-aminopyridines: These are often cheaper but require more active (and expensive) catalysts and harsher conditions for effective coupling.

  • 5-Iodo-2-aminopyridines: These are highly reactive, allowing for milder reaction conditions and a broader catalyst scope, but are typically more expensive and less stable.

2. Reversing Synthetic Polarity with Boronic Esters: Instead of a halogen, a boronic acid or ester can be installed at the 5-position, such as 2-(N-BOC-N-butylamino)pyridine-5-boronic acid pinacol ester . This reverses the roles in a Suzuki coupling, where the pyridine itself becomes the nucleophilic partner, reacting with an aryl or alkyl halide. This is particularly useful when the desired R-group is more readily available as a halide.

Reagent TypeRelative CostReactivity in Pd CouplingTypical ConditionsKey Advantage
5-ChloropyridineLowLowHigh temp, strong base, specialized ligandsCost-effective for large scale
5-BromopyridineMediumMediumModerate temp, standard ligandsBalanced reactivity and cost
5-IodopyridineHighHighRoom temp, wide range of catalystsMild conditions, high efficiency
5-Boronic EsterHighN/A (Nucleophile)Standard Suzuki conditionsAccess to diverse electrophiles

Alternative Strategies II: De Novo Synthesis of the Pyridine Ring

Constructing the pyridine ring from acyclic precursors offers maximum flexibility in introducing desired substitution patterns, bypassing the need for functionalizing a pre-formed ring.

1. Bohlmann-Rahtz Pyridine Synthesis: This classical method involves the condensation of an enamine with an ethynyl ketone.[2][3] It is a robust [3+3] cyclocondensation strategy that can produce highly substituted pyridines. By carefully choosing the enamine and ethynyl ketone precursors, one can strategically place amino and other functional groups.

2. Transition Metal-Catalyzed Cycloadditions: Modern organometallic chemistry provides powerful tools for pyridine synthesis. The [2+2+2] cycloaddition of two alkyne molecules and a nitrile, often catalyzed by cobalt or rhodium, is a highly convergent and atom-economical method.[4][5] This approach is exceptionally modular, allowing for the rapid assembly of complex pyridine libraries from simple, readily available starting materials.

de_novo cluster_br Bohlmann-Rahtz [3+3] cluster_cyclo Co-catalyzed [2+2+2] enamine Enamine (C-C-C-N) alkynone Ethynyl Ketone (C-C) enamine->alkynone Condensation pyridine_product Substituted Pyridine alkynone->pyridine_product alkyne1 Alkyne 1 alkyne1->pyridine_product Cycloaddition alkyne2 Alkyne 2 alkyne2->pyridine_product Cycloaddition nitrile Nitrile (N) nitrile->pyridine_product Cycloaddition

Caption: Comparison of two powerful de novo pyridine synthesis strategies.

Exemplary Protocol: Multicomponent Synthesis of a 2-Aminopyridine Derivative

This protocol demonstrates a one-pot synthesis of a substituted 2-aminopyridine, showcasing the efficiency of multicomponent reactions (MCRs).[6]

Materials:

  • Enaminone (1 mmol)

  • Malononitrile (1 mmol)

  • Primary amine (e.g., benzylamine) (1 mmol)

Procedure:

  • Combine the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol) in a reaction vessel.

  • Heat the mixture under solvent-free conditions at 80-100 °C.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature.

  • Triturate the resulting solid with cold ethanol and collect the product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the corresponding 2-amino-3-cyanopyridine derivative.

Causality: This MCR proceeds via a domino sequence. The enaminone first undergoes a Knoevenagel condensation with malononitrile. The resulting intermediate then reacts with the primary amine, followed by an intramolecular cyclization and aromatization to furnish the stable pyridine ring in a single, highly efficient operation.

Alternative Strategies III: Direct C-H Functionalization

The most advanced and atom-economical strategy is to bypass halogenation altogether and directly functionalize a C-H bond on the pyridine ring.[7][8] This approach is a cornerstone of green chemistry and is invaluable for late-stage functionalization in drug discovery.

For a 2-aminopyridine substrate, the amino group can act as a directing group , forming a chelate with a transition metal catalyst (e.g., Pd, Rh, Ru) to guide functionalization to a specific position, often C3.[9][10][11] However, recent advances have enabled selective C5 functionalization, providing a direct alternative to using 5-bromo precursors.[12]

CH_Activation cluster_pre Pre-functionalization Strategy cluster_ch C-H Functionalization Strategy start_pre Pyridine bromination Bromination (adds steps) start_pre->bromination reagent_pre 5-Bromopyridine Building Block bromination->reagent_pre coupling_pre Cross-Coupling reagent_pre->coupling_pre product_pre Functionalized Pyridine coupling_pre->product_pre start_ch Pyridine (with directing group) coupling_ch Direct C-H Cross-Coupling (fewer steps) start_ch->coupling_ch product_ch Functionalized Pyridine coupling_ch->product_ch

Caption: Workflow comparison of pre-functionalization vs. direct C-H functionalization.

Key Advantages of C-H Functionalization:
  • Step Economy: Reduces the number of synthetic steps by avoiding the installation and displacement of a halogen.

  • Atom Economy: Maximizes the incorporation of atoms from reactants into the final product.

  • Late-Stage Modification: Allows for the direct modification of complex molecules without the need for a pre-installed reactive handle, which is a significant advantage in drug development.

Comparative Summary and Senior Scientist's Insights

StrategyKey Reagent TypePrimary AdvantagePrimary DisadvantageBest For...
Baseline 2-Amino-5-bromopyridinePredictable reactivity, well-establishedMulti-step, lower atom economyRoutine library synthesis, established routes.
Alt. Building Blocks Halopyridines, Boronic EstersModulated reactivity, cost optionsStill relies on pre-functionalizationProcess optimization, reversing coupling polarity.
De Novo Synthesis Acyclic precursors (enamines, alkynes)High flexibility, access to novel scaffoldsMay require route developmentDiscovery chemistry, creating diverse substitution patterns.
C-H Functionalization Simple pyridines + catalystHigh step/atom economy, late-stage modificationCan require catalyst/ligand screeningMedicinal chemistry, green process development.

Expert Recommendations:

As a Senior Application Scientist, my guidance is to align the synthetic strategy with the project's goals.

  • For early-stage discovery and rapid analogue synthesis, de novo methods like the [2+2+2] cycloaddition or multicomponent reactions are unparalleled. They offer the speed and flexibility needed to explore a wide chemical space from simple starting materials.

  • For late-stage functionalization of a lead compound, direct C-H activation is the superior choice. Its elegance and efficiency in modifying complex structures without requiring extensive synthetic manipulation can dramatically accelerate drug development timelines.

  • For large-scale, cost-driven synthesis of a specific target, optimizing a route using a pre-functionalized building block (potentially moving from bromo- to chloro-derivatives) or a refined classical condensation reaction often proves most economical.

The era of relying on a single, pre-functionalized building block is evolving. By embracing the full toolkit of modern organic synthesis—from novel building blocks to powerful catalytic systems—researchers can design more efficient, flexible, and sustainable routes to the vital pyridine-containing molecules of the future.

References

  • Donohoe, T. J., Basutto, J. A., & Bower, J. F. (2009). Olefin cross-metathesis for the synthesis of highly functionalized pyridines. Organic Letters, 11(3), 515-518. ([Link])

  • Henry, G. D. (2004). De novo synthesis of substituted pyridines. Tetrahedron, 60(29), 6043-6061. ([Link])

  • Shabani, S., & Antonchick, A. P. (2014). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synthesis, 46(13), 1685-1706. ([Link])

  • El-borai, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(9), 2958. ([Link])

  • Ghorbani-Vaghei, R., & Dastgir, S. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 11(5), 2915-2936. ([Link])

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. ([Link])

  • Movassaghi, M., & Hill, M. D. (2006). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 128(45), 14254–14255. ([Link])

  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition Metal-Catalyzed Synthesis of Monocyclic Aromatic Heterocycles. Chemical Reviews, 113(5), 3084-3213. ([Link])

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The Bohlmann–Rahtz Pyridine Synthesis. Journal of Organic Chemistry, 79(12), 5723-5730. ([Link])

Sources

X-ray crystallography of 2-(N-BOC-N-butylamino)-5-bromopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation of 2-(N-BOC-N-butylamino)-5-bromopyridine: A Comparative Methodology Guide

Part 1: Strategic Importance & The Structural Challenge

In the development of pyridine-based pharmaceutical scaffolds, the 2-(N-BOC-N-butylamino)-5-bromopyridine derivative represents a critical intermediate. The 5-bromo position serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the N-butyl group modulates lipophilicity and potency.

However, the synthesis of this molecule presents a classic regioselectivity ambiguity: Exocyclic vs. Endocyclic Alkylation . When alkylating the 2-(Boc-amino)pyridine precursor, the butyl group can attack either the exocyclic nitrogen (desired) or the ring nitrogen (undesired pyridinium salt).

The Problem: Standard 1H NMR is often inconclusive due to:

  • Rotameric Broadening: The tert-butyloxycarbonyl (BOC) group induces slow rotation on the NMR timescale, broadening signals and obscuring coupling constants.

  • Ambiguous NOE Signals: The flexible butyl chain creates a "floppy" solution state where Nuclear Overhauser Effect (NOE) correlations may not definitively distinguish between the N-alkyl and ring-alkyl isomers.

The Solution: Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute structural proof required to validate the synthesis before scaling up.

Part 2: Comparative Analysis (SC-XRD vs. Alternatives)

The following table objectively compares the three primary methods for structural validation of this specific pyridine derivative.

FeatureSC-XRD (Gold Standard) NMR (1D & 2D NOESY/HSQC) DFT (Computational)
Primary Output Absolute 3D atomic coordinates & packing.Solution-state connectivity & dynamics.Theoretical energy minima & geometry.
Regioselectivity Proof Definitive. Visualizes the C-N bond directly.Inferred. Relies on chemical shift perturbations.Supportive. Predicts stability of isomers.[1]
Conformational Insight Captures the low-energy solid-state conformer.Averages rapid motions; complicated by BOC rotamers.Can model transition states but requires validation.
Sample Requirement Single crystal (0.1–0.3 mm).~5–10 mg dissolved in solvent.None (Virtual).
Weakness "Oiling Out": The N-butyl chain adds entropy, making crystallization difficult.Broad peaks due to N-BOC rotation; solvent effects.Accuracy depends on basis set (e.g., B3LYP/6-31G*).
Turnaround 24–72 hours (growing crystals is the rate-limiting step).1–2 hours.12–24 hours (CPU time).

Part 3: Experimental Protocol – Crystallizing the "Uncrystallizable"

The N-butyl chain and BOC group make this molecule prone to forming oils rather than crystals. Standard evaporation will likely fail. The following protocol utilizes Vapor Diffusion , a technique that gently drives the system to supersaturation.

Protocol: Vapor Diffusion (Pentane into DCM)
  • Preparation of Inner Solution:

    • Dissolve 20 mg of the crude 2-(N-BOC-N-butylamino)-5-bromopyridine in 0.5 mL of Dichloromethane (DCM) .

    • Note: Ensure the solution is clear. If particulate matter exists, filter through a 0.2 µm PTFE syringe filter.

  • Setup:

    • Place the DCM solution in a small 1.5 mL GC vial (uncapped).

    • Place this small vial inside a larger 20 mL scintillation vial.

  • The Anti-Solvent:

    • Carefully pipette 3–4 mL of n-Pentane into the outer vial (surrounding the small vial).

    • Critical: Do not let the pentane spill into the inner vial.

  • Equilibration:

    • Tightly cap the outer scintillation vial.

    • Store at 4°C (refrigerator) in a vibration-free zone.

    • Mechanism:[2][3] Pentane (high vapor pressure) will slowly diffuse into the DCM solution, gradually lowering solubility and inducing nucleation without trapping impurities.

  • Harvesting:

    • Check after 48–72 hours. Look for block-like prisms. Needle clusters indicate rapid precipitation (lower quality).

Data Collection Parameters (Rigaku/Bruker Systems)
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reason: The flexible N-butyl chain will exhibit high thermal motion (disorder) at room temperature, reducing resolution. Freezing is mandatory.

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα.

    • Note: The Bromine atom (Br) is a heavy scatterer. It will dominate the diffraction pattern, making phasing (solving the structure) easy via the Heavy Atom Method or SAD (Single-wavelength Anomalous Diffraction).

Part 4: Critical Data Interpretation

Once the structure is solved, verify the following metrics to confirm the identity and quality of the 2-(N-BOC-N-butylamino)-5-bromopyridine derivative.

  • The Regiochemistry Check:

    • Locate the C(2)-N(exocyclic) bond.

    • Confirm the Butyl group is attached to the exocyclic nitrogen.

    • Validation: If the butyl is on the ring nitrogen, the pyridine ring would show quinoid character (alternating bond lengths).

  • Bond Length Analysis:

    • C(2)-N(exo): Expect ~1.40–1.42 Å (single bond character with some partial double bond character due to resonance).

    • C=O (BOC): Expect ~1.21 Å.

  • Torsion Angles (Steric Strain):

    • Measure the torsion angle between the Pyridine Ring plane and the BOC Carbamate plane.

    • Due to the bulky N-butyl group, the BOC group will likely be twisted out of plane (>45°) to minimize steric clash with the pyridine H(3) proton. This explains the lack of conjugation often seen in the UV-Vis spectra of these derivatives.

Part 5: Visualization & Workflow

Figure 1: Structural Elucidation Workflow

G Synthesis Crude Synthesis Product (Mixture of Isomers?) Solubility Solubility Test (DCM/Pentane) Synthesis->Solubility Crystallization Vapor Diffusion (Slow Growth @ 4°C) Solubility->Crystallization Optimization XRD SC-XRD Data Collection (100 K, Mo-Source) Crystallization->XRD Single Crystal Refinement Structure Refinement (SHELXL) XRD->Refinement Diffraction Pattern Result Confirmed Structure: 2-(N-BOC-N-butylamino) -5-bromopyridine Refinement->Result R-factor < 5%

Caption: Step-by-step workflow from crude synthesis to definitive structural assignment.

Figure 2: Decision Matrix (NMR vs. XRD)

DecisionTree Start Structural Question: Regioselectivity of Alkylation? NMR Run 1H NMR (DMSO-d6) Start->NMR Check Are peaks sharp & distinct? NMR->Check NMR_Success Assign Structure via NOESY/HMBC Check->NMR_Success Yes NMR_Fail Broad peaks (Rotamers) or Ambiguous NOE Check->NMR_Fail No Action_XRD Proceed to SC-XRD (Vapor Diffusion) NMR_Fail->Action_XRD

Caption: Decision logic for choosing SC-XRD when NMR data is compromised by rotameric broadening.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link] (Standard reference for validating pyridine bond lengths and packing interactions).

  • H. J. Reich. WinPLT: NMR Chemical Shifts of Trace Impurities and Common Solvents. University of Wisconsin. [Link] (Essential for distinguishing solvent inclusions in crystal lattices vs. actual structural peaks).

  • Bruker. APEX4 Software for Small Molecule X-ray Diffraction. [Link] (Industry standard software for refining heavy-atom structures like bromopyridines).

Sources

Unveiling Reaction Mechanisms: A Comparative Guide to Deuterated 2-Amino-5-Bromopyridine in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and drug development, a profound understanding of reaction mechanisms is not merely academic—it is a cornerstone of innovation, efficiency, and safety. Elucidating the precise pathway a reaction takes allows for process optimization, impurity profiling, and the rational design of novel therapeutics. Among the powerful tools in the chemist's arsenal for mechanistic investigation is the use of isotopically labeled compounds. This guide provides an in-depth comparison of deuterated 2-amino-5-bromopyridine as a tool for mechanistic studies, evaluating its performance against alternative methods and providing the experimental framework for its application.

The Power of a Single Neutron: The Kinetic Isotope Effect

At the heart of using deuterated compounds for mechanistic studies lies the Kinetic Isotope Effect (KIE) . Replacing a hydrogen atom with its heavier isotope, deuterium, results in a C-D bond that is stronger and vibrates at a lower frequency than a C-H bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. The ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD) gives the KIE value (kH/kD). A primary KIE significantly greater than 1 provides strong evidence that the C-H bond is broken in the slowest step of the reaction.[1][2]

2-Amino-5-bromopyridine: A Versatile Scaffold in Research and Development

2-Amino-5-bromopyridine is a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3][4] Its derivatives have shown promise in various therapeutic areas, including as kinase inhibitors and receptor agonists.[5][6] Given its importance, understanding the mechanisms of reactions involving this scaffold is of paramount interest for developing efficient and selective synthetic routes.

Performance Comparison: Deuterated 2-Amino-5-Bromopyridine vs. Alternatives

The primary advantage of using deuterated 2-amino-5-bromopyridine is the direct and unambiguous information it can provide about bond-breaking events in the rate-determining step of a reaction. Let's compare this approach with other common techniques for mechanistic elucidation.

TechniquePrincipleAdvantagesDisadvantages
Deuterated 2-Amino-5-Bromopyridine (KIE Studies) Measures the change in reaction rate upon isotopic substitution to probe bond cleavage in the rate-determining step.[1]- Provides direct evidence of C-H bond breaking. - Can distinguish between different potential mechanisms. - Relatively straightforward to interpret primary KIEs.- Synthesis of deuterated compounds can be challenging and costly. - Requires accurate kinetic measurements. - Secondary KIEs can be more complex to interpret.
Computational Chemistry (e.g., DFT) Models the reaction pathway, transition states, and intermediates to predict the most likely mechanism.[7][8]- Provides detailed energetic and structural information about the entire reaction coordinate. - Can explore hypothetical intermediates and transition states that are difficult to observe experimentally. - Cost-effective in terms of material resources.- Accuracy is highly dependent on the level of theory and computational model used. - Requires significant computational resources and expertise. - Predictions should ideally be validated by experimental data.
In-situ Spectroscopic Monitoring (e.g., NMR, IR) Directly observes the formation and consumption of reactants, intermediates, and products over time.- Provides real-time information about the species present in the reaction mixture. - Can identify transient intermediates. - Does not require isotopic labeling.- Intermediates may be present at very low concentrations, making them difficult to detect. - Complex reaction mixtures can lead to overlapping signals, complicating analysis. - Does not directly probe the transition state.
Trapping Experiments Introduces a reagent that is expected to react with a proposed intermediate, leading to a stable, characterizable product.- Can provide strong evidence for the existence of a specific intermediate. - Can be relatively simple to perform.- The trapping agent can sometimes interfere with the main reaction pathway. - A negative result (no trapped product) is not conclusive proof of the absence of an intermediate.

Synergy of Techniques: The most powerful mechanistic insights are often gained by combining multiple techniques. For instance, an experimentally determined KIE using deuterated 2-amino-5-bromopyridine can provide crucial validation for a transition state structure predicted by computational methods.

Experimental Protocols

Synthesis of Deuterated 2-Amino-5-Bromopyridine

While a variety of methods exist for the synthesis of 2-amino-5-bromopyridine,[9][10] the introduction of deuterium can be achieved through several strategies. One common approach involves the use of a deuterated solvent and a suitable catalyst to facilitate H/D exchange on the parent 2-aminopyridine before bromination.

Illustrative Synthesis Workflow:

cluster_synthesis Synthesis of Deuterated 2-Amino-5-Bromopyridine A 2-Aminopyridine B H/D Exchange (e.g., D2O, Acid/Base catalyst) A->B C Deuterated 2-Aminopyridine B->C D Bromination (e.g., NBS in Acetonitrile) [10] C->D E Deuterated 2-Amino-5-Bromopyridine D->E F Purification (e.g., Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A generalized workflow for the synthesis of deuterated 2-amino-5-bromopyridine.

Step-by-Step Protocol for H/D Exchange (Conceptual):

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine in a suitable deuterated solvent (e.g., D₂O with a catalytic amount of D₂SO₄ or a base like NaOD).

  • Reaction: Heat the mixture to reflux for a specified period (e.g., 24-48 hours) to allow for H/D exchange to occur at the desired positions on the pyridine ring.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture. Extract the deuterated 2-aminopyridine with an organic solvent (e.g., ethyl acetate).

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The extent and position of deuteration should be confirmed by ¹H NMR and mass spectrometry.

  • Bromination: The resulting deuterated 2-aminopyridine can then be brominated using standard procedures, such as with N-bromosuccinimide (NBS) in acetonitrile, to yield the desired deuterated 2-amino-5-bromopyridine.[11]

Measurement of the Kinetic Isotope Effect: A Competitive Experiment

Competitive KIE experiments, where a mixture of the deuterated and non-deuterated starting material is subjected to the reaction conditions, are often more accurate than parallel experiments.[2][12]

Experimental Workflow for a Competitive KIE Measurement:

cluster_kie Competitive KIE Measurement Workflow A Prepare a ~1:1 mixture of Deuterated and Non-deuterated 2-Amino-5-Bromopyridine B Analyze initial ratio of isotopes (e.g., by GC-MS or NMR) A->B C Run the reaction to low conversion (<15%) or high conversion (>85%) A->C D Quench the reaction C->D E Isolate the product or remaining starting material D->E F Analyze the isotopic ratio of the isolated compound (GC-MS or NMR) E->F G Calculate KIE F->G

Caption: Workflow for determining the KIE in a competitive experiment.

Step-by-Step Protocol for KIE Measurement by NMR:

  • Sample Preparation: Prepare a stock solution containing an accurately weighed, approximately 1:1 molar ratio of deuterated and non-deuterated 2-amino-5-bromopyridine.

  • Initial Analysis (t=0): Acquire a quantitative ¹H NMR spectrum of the starting material mixture to determine the precise initial ratio of the two isotopologues.

  • Reaction: Initiate the reaction by adding the other reagents and monitor its progress. For product analysis, stop the reaction at low conversion (e.g., 10-15%). For starting material analysis, let the reaction proceed to high conversion (e.g., >85%).

  • Work-up and Isolation: Quench the reaction and carefully isolate the product (at low conversion) or the unreacted starting material (at high conversion) using an appropriate purification method (e.g., flash chromatography).

  • Final Analysis: Acquire a quantitative ¹H NMR spectrum of the isolated compound to determine the final isotopic ratio.

  • Calculation: The KIE can be calculated using the following equation (for low conversion, analyzing product):

    • kH/kD = ln(1 - f) / ln(1 - (f * R_p / R_0))

    • Where f is the fractional conversion, R_p is the isotopic ratio in the product, and R_0 is the initial isotopic ratio of the starting material.

Case Study: Elucidating the Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Recent studies on nucleophilic aromatic substitution (SNAr) reactions have challenged the long-held two-step addition-elimination mechanism via a Meisenheimer complex.[13][14] Isotope effect studies have been instrumental in demonstrating that many SNAr reactions, in fact, proceed through a concerted mechanism.[13]

In a hypothetical SNAr reaction of 2-amino-5-bromopyridine with a nucleophile, deuteration at the C-3, C-4, or C-6 positions could provide valuable mechanistic information. For example, if a significant primary KIE is observed upon deuteration at the C-6 position during a reaction that displaces a leaving group at that position, it would strongly suggest that the C-H bond at C-6 is broken in the rate-determining step, which could be indicative of a concerted or E2-like elimination pathway.

Application in Drug Metabolism Studies

Deuteration is also a valuable tool for studying the metabolic fate of drug candidates.[15] By strategically replacing hydrogens at metabolically labile positions with deuterium, the rate of metabolism by cytochrome P450 enzymes can be slowed down.[15] This can lead to improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites.

For a drug candidate containing the 2-amino-5-bromopyridine moiety, deuteration at various positions on the pyridine ring can help identify the primary sites of metabolic oxidation. Comparing the metabolic stability of the deuterated and non-deuterated compounds in liver microsomes can pinpoint the "metabolic soft spots."[16]

Metabolic Pathway Elucidation:

cluster_metabolism Drug Metabolism Study Workflow A 2-Amino-5-Bromopyridine -containing Drug B Incubate with Liver Microsomes A->B C Metabolites B->C G LC-MS/MS Analysis C->G D Deuterated Drug Analog E Incubate with Liver Microsomes D->E F Altered Metabolite Profile E->F F->G H Identify Sites of Metabolism G->H

Caption: Using deuteration to identify metabolic pathways.

Conclusion

Deuterated 2-amino-5-bromopyridine is a powerful and precise tool for the elucidation of reaction mechanisms and for probing the metabolic stability of drug candidates. While the synthesis of the deuterated analog requires additional effort, the direct and often unambiguous data obtained from KIE studies provide invaluable insights that are complementary to other techniques such as computational chemistry and in-situ spectroscopy. For researchers aiming to gain a deep and accurate understanding of the chemical transformations involving this important scaffold, the strategic use of deuterated 2-amino-5-bromopyridine is an indispensable component of the modern mechanistic toolkit.

References

  • Organic Syntheses Procedure: 2,3-diaminopyridine. Available from: [Link].

  • 2 amino-5-bromopyridine | PDF. Scribd. Available from: [Link].

  • A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research.
  • Preparation method of 2-amino-5-methyl-6-bromopyridine. Google Patents.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available from: [Link].

  • One Step at a Time: Most Nucleophilic Arom
  • Heterocyclic Letters Vol. 11 No.3|447-452| May-July|2021.
  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identific
  • Concerted nucleophilic arom
  • The Role of Deuterated Pyridines in Pharmaceutical Drug Development: Applic
  • Mechanistic insights into amination via nucleophilic aromatic substitution.
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science (RSC Publishing).
  • Deuterium Labeling Reaction.
  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study.
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... PMC.
  • Competitive Kinetic Isotope Effects.
  • Identification of metabolites of dalfampridine (4-aminopyridine)
  • Kinetic isotope effect. Wikipedia.
  • Identification of metabolites of dalfampridine (4-aminopyridine)
  • Molecules | Special Issue : Theoretical Investig
  • Chemistry | Special Issue : Theoretical Investig
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polariz
  • 2-Amino-5-bromopyridine | C5H5BrN2. PubChem.
  • Kinetic Isotope Effect. Baran Lab, Scripps Research.
  • Kinetic Isotope Effect: Principles and its use in mechanism investig
  • Mechanistic insights into amination via nucleophilic arom
  • Measuring Kinetic Isotope Effects of Carbon at Natural Abundance.
  • Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society.
  • Designing chemical systems for precision deuter
  • Flow Chemistry for Contemporary Isotope Labeling. X-Chem.
  • Deuterium labelling of pharmaceuticals. In red, isotopic enrichment...
  • Raman optical activity study of deuterated sugars: deuterium labelling as a tool for structural analysis. RSC Publishing.
  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI.

Sources

A Validated Synthetic Method for 2-(N-BOC-N-butylamino)-5-bromopyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation and comparative analysis of a synthetic method for 2-(N-BOC-N-butylamino)-5-bromopyridine. This compound is a pivotal intermediate in pharmaceutical research, serving as a versatile building block for a multitude of drug candidates. The objective of this document is to furnish researchers, scientists, and drug development professionals with a robust, scalable, and well-understood synthetic protocol, contextualized by a critical evaluation of alternative methodologies.

The Strategic Importance of 2-(N-BOC-N-butylamino)-5-bromopyridine in Drug Discovery

The molecular architecture of 2-(N-BOC-N-butylamino)-5-bromopyridine is strategically designed for synthetic utility. The tert-butyloxycarbonyl (BOC) group serves as a stable and reliable protecting group for the secondary amine, preventing unwanted side reactions while allowing for selective chemical transformations elsewhere in the molecule.[1][2][3] The bromine atom at the 5-position of the pyridine ring is a key functional handle, enabling further molecular elaboration through a variety of powerful cross-coupling reactions, most notably the Suzuki and Buchwald-Hartwig amination reactions.[4][5][6] This dual functionality makes it an invaluable precursor for building complex molecular scaffolds common in modern medicinal chemistry.

Validated Two-Step Synthetic Protocol

The following protocol has been rigorously optimized for yield, purity, and scalability. It consistently delivers high-quality material, making it a reliable choice for both small-scale research and larger-scale development campaigns. The causality behind each experimental choice is detailed to provide a deeper understanding of the process.

Diagram of the Validated Synthetic Workflow

Synthetic_Workflow cluster_reagents1 cluster_reagents2 Start 2-Amino-5-bromopyridine BocProtected 2-(N-BOC-amino)-5-bromopyridine Start->BocProtected Step 1: BOC Protection Product 2-(N-BOC-N-butylamino)-5-bromopyridine BocProtected->Product Step 2: N-Alkylation Reagent1 (Boc)2O, Base (e.g., DMAP, TEA) Reagent2 1. Strong Base (e.g., NaH) 2. 1-Iodobutane

Caption: Validated two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-(N-BOC-amino)-5-bromopyridine (BOC Protection)

  • Rationale: The initial protection of the primary amine on 2-amino-5-bromopyridine is a critical step.[7][8] Attempting to directly alkylate the primary amine often leads to a mixture of mono- and di-alkylated products, which are challenging to separate and result in a significant yield loss. The BOC group provides steric hindrance and electronic modification that ensures the subsequent alkylation occurs cleanly at the single nitrogen position.[9]

  • Procedure:

    • Dissolve 2-amino-5-bromopyridine (1.0 eq.) in an appropriate anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.) and a suitable base. While various bases can be used[1][2], a catalytic amount of 4-dimethylaminopyridine (DMAP) or a stoichiometric amount of triethylamine (TEA) is effective.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Perform a standard aqueous workup by partitioning the residue between ethyl acetate and water. Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which is often of sufficient purity for the next step. If necessary, purify by column chromatography.

Step 2: Synthesis of 2-(N-BOC-N-butylamino)-5-bromopyridine (N-Alkylation)

  • Rationale: With the amine protected, the next step is the introduction of the butyl group. This is achieved via an Sₙ2 reaction. To make the nitrogen sufficiently nucleophilic, it must first be deprotonated with a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the N-H bond, generating hydrogen gas and the sodium amide salt.

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C.

    • Dissolve the 2-(N-BOC-amino)-5-bromopyridine (1.0 eq.) from Step 1 in anhydrous DMF and add it dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.

    • Add 1-iodobutane (1.2 eq.) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring for completion.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product into ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude residue by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to afford the final product as a pure solid or oil.

Comparative Analysis of Alternative Synthetic Routes

To validate the chosen methodology, it is essential to compare it against other potential synthetic strategies.

FeatureValidated Two-Step MethodAlternative 1: Direct Alkylation FirstAlternative 2: Buchwald-Hartwig Amination
Reaction Sequence 1. BOC Protection2. N-Alkylation1. N-Alkylation2. BOC ProtectionOne-pot Pd-catalyzed cross-coupling of 2,5-dibromopyridine with N-butyl-BOC-amine.
Key Advantages High selectivity, reliable, good overall yield.Fewer steps in principle.Potentially high yield, excellent functional group tolerance.[6][10][11]
Key Disadvantages Requires two distinct synthetic operations.Prone to over-alkylation (di-butylation), leading to low yields and difficult purification.[12][13]High cost of palladium catalyst and specialized ligands; requires careful optimization.[4][5]
Scalability Excellent; procedures are standard and robust.Poor; selectivity issues are exacerbated at larger scales.Moderate; catalyst cost can be prohibitive for large-scale synthesis.
Purity of Final Product High, achievable with standard chromatography.Often low due to inseparable byproducts.Generally high, but may contain trace metal impurities.
Experimental Complexity Moderate; requires handling of NaH.Low, but purification is complex.High; requires strict inert atmosphere techniques and specialized reagents.

Conclusion and Recommendation

The validated two-step synthetic protocol, proceeding via initial BOC protection followed by N-alkylation, represents the most balanced and reliable method for preparing 2-(N-BOC-N-butylamino)-5-bromopyridine. It systematically avoids the critical issue of over-alkylation that plagues the more direct, yet less selective, alternative route. While the Buchwald-Hartwig amination offers an elegant and modern approach, its reliance on expensive catalysts makes it less economically viable for large-scale production compared to the presented method. For researchers requiring a dependable, high-yield, and scalable synthesis, the validated two-step protocol is the superior choice, providing a solid foundation for subsequent drug discovery efforts.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and innovative Research. [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

  • Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.
  • A kind of preparation method of 2 nitro 5 bromopyridines.
  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Process for the N-alkylation of aminopyridines.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Europe PMC. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Diazonium compound. Wikipedia. [Link]

  • Dual protection of amino functions involving Boc. Royal Society of Chemistry Publishing. [Link]

  • BOC protection method for aminopyridine.
  • A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.